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  • Product: 2,2-Bis(4-hydroxy-3-nitrophenyl)propane
  • CAS: 5329-21-5

Core Science & Biosynthesis

Foundational

The Chemical and Physical Dynamics of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane: Synthesis, Applications, and Toxicology

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary 2,2-Bis(4-hydroxy-3-nitrophenyl)propane, commonly referred to as 3,3'-Dinitro-bisphenol A (DNBPA), is a highly functionalized bi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

2,2-Bis(4-hydroxy-3-nitrophenyl)propane, commonly referred to as 3,3'-Dinitro-bisphenol A (DNBPA), is a highly functionalized bisphenol derivative characterized by the presence of electron-withdrawing nitro groups at the ortho positions relative to its phenolic hydroxyls[1]. While historically utilized as a critical precursor for advanced polyimides and polybenzoxazoles, DNBPA has garnered significant attention in toxicological and drug development spheres. It serves as a model compound for understanding the in vivo nitrosylation of endocrine-disrupting chemicals and the resulting genotoxic stress[2].

This whitepaper provides an in-depth analysis of DNBPA, detailing its structural elucidation, self-validating synthetic protocols, downstream polymerization applications, and its mechanistic role in environmental toxicology.

Chemical Identity & Structural Elucidation

The introduction of nitro groups onto the bisphenol A (BPA) core fundamentally alters the molecule's electronic landscape. The strong electron-withdrawing nature of the −NO2​ groups increases the acidity of the adjacent phenolic protons (lowering the pKa) and establishes strong intramolecular hydrogen bonding. This intramolecular interaction significantly influences the compound's physical state, solubility profile, and spectral signatures[3].

Physicochemical Properties

The following table summarizes the core quantitative data associated with DNBPA, providing a baseline for analytical verification[1][3][4].

PropertyValue / Description
IUPAC Name 4,4′-(Propane-2,2-diyl)bis(2-nitrophenol)
CAS Registry Number 5329-21-5
Molecular Formula C15​H14​N2​O6​
Molecular Weight 318.28 g/mol
Appearance Yellow-orange solid / needle crystals
Melting Point 133 °C
Solubility Soluble in acetone, ethanol, DMSO; Insoluble in water
Spectral Signatures (NMR)

Accurate structural validation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The data below (referenced in CDCl3​ with TMS) highlights the electronic deshielding caused by the nitro groups[4].

NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment / Causality
1 H NMR 10.52Singlet, 2HPhenolic -OH. Highly downfield due to strong intramolecular H-bonding with the ortho-nitro group.
1 H NMR 8.05–8.06Doublet, 2HAromatic protons adjacent to −NO2​ .
1 H NMR 7.34–7.38Quartet, 2HAromatic protons meta to −NO2​ .
1 H NMR 7.06–7.09Doublet, 2HAromatic protons adjacent to the isopropylidene bridge.
1 H NMR 1.72Singlet, 6HMethyl protons of the isopropylidene bridge.
13 C NMR 153.6Carbonyl-equivalentPhenolic carbon (C-OH).
13 C NMR 133.0QuaternaryNitro-bearing carbon ( C−NO2​ ).
13 C NMR 42.0, 30.3AliphaticIsopropylidene bridge carbons (quaternary and methyls).

Synthetic Methodologies & Downstream Workflows

As a Senior Application Scientist, it is critical to understand that chemical synthesis is not merely a sequence of steps, but a system of controlled thermodynamic and kinetic parameters. The protocols below are designed as self-validating systems, ensuring high-fidelity outputs for demanding applications like sensor fabrication or polyimide synthesis[4][5].

Protocol 1: Electrophilic Nitration of Bisphenol A

Objective: Synthesize 3,3'-dinitro-BPA from native BPA via controlled electrophilic aromatic substitution.

Mechanistic Causality: The use of acetone at 0 °C is not merely for solubility; it acts as a critical thermal buffer. The nitration of electron-rich phenols is highly exothermic. Without strict thermal control, the reaction rapidly progresses to oxidative cleavage of the isopropylidene bridge or the formation of uncontrolled, over-nitrated polymeric tars. Dropwise addition of HNO3​ ensures the local concentration of the nitronium ion ( NO2+​ ) remains low, kinetically favoring di-substitution over poly-substitution[4].

Step-by-Step Procedure:

  • Solubilization: Dissolve Bisphenol A (20.0 g, 87.6 mmol) in 100 mL of acetone in a 250 mL Erlenmeyer flask.

  • Thermal Control: Submerge the flask in an ice/water bath and allow the solution to equilibrate to 0 °C under continuous magnetic stirring.

  • Nitration: Transfer 17 mL of concentrated nitric acid to a separatory funnel. Add the acid dropwise to the BPA solution over a strict 30-minute window.

  • Quenching: Slowly add 50 mL of distilled water over 10 minutes. Causality: Water acts as an anti-solvent. The intramolecular hydrogen bonding in DNBPA reduces its polarity compared to native BPA, causing it to precipitate rapidly upon water addition.

  • Isolation: Collect the resulting orange precipitate via vacuum filtration.

  • Purification: Recrystallize the crude solid from absolute ethanol to yield pure yellow-orange needle crystals. Dry under vacuum at 90 °C for 6 hours.

Validation Checkpoint:

  • Physical: Determine the melting point. Pure 3,3'-dinitro-BPA melts sharply at 133 °C. A depressed or broad melting range indicates the presence of mono-nitrated intermediates.

  • Analytical: Perform Thin Layer Chromatography (TLC). The product will exhibit a higher Rf​ value than native BPA due to the masking of the hydroxyl group's polarity via intramolecular hydrogen bonding.

Protocol 2: Catalytic Reduction to 2,2-Bis(3-amino-4-hydroxyphenyl)propane (BAP)

Objective: Convert DNBPA into a diamine monomer (BAP) for use in advanced polyimide and polybenzoxazole materials[4][5].

Mechanistic Causality: Hydrazine monohydrate is utilized as an in situ hydrogen donor in conjunction with a Pd/C catalyst. This transfer hydrogenation method is preferred over direct H2​ gas pressurization because it provides precise control over the reduction rate, preventing the thermal degradation of the phenol rings and mitigating the risk of explosive hazards associated with nitro-aromatic reductions[5].

Step-by-Step Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser and nitrogen purge, combine 3,3'-dinitro-BPA (10.0 g, 31.4 mmol), 50 mL of absolute ethanol, and 0.5 wt% of 10% Pd/C catalyst.

  • Heating: Bring the heterogeneous mixture to a gentle reflux.

  • Reduction: Add hydrazine monohydrate (20 mL) dropwise over 30 minutes. Causality: Gradual addition prevents violent nitrogen gas evolution and thermal runaway.

  • Maturation: Maintain reflux for 24 hours to ensure the complete reduction of both nitro groups to primary amines.

  • Filtration: Filter the hot solution immediately through a pad of Celite to remove the pyrophoric Pd/C catalyst.

  • Crystallization: Concentrate the filtrate under reduced pressure and allow the BAP to precipitate.

Validation Checkpoint:

  • Analytical: 1 H NMR in DMSO- d6​ . Complete reduction is confirmed by the disappearance of the downfield -OH peak (δ 10.52) and the emergence of a broad primary amine peak ( −NH2​ ) at approximately δ 4.36[4].

Workflow Visualization

SynthesisWorkflow BPA Bisphenol A (BPA) Nitration Nitration (HNO3, Acetone, 0°C) BPA->Nitration DNBPA 3,3'-Dinitro-BPA (CAS: 5329-21-5) Nitration->DNBPA Electrophilic Aromatic Substitution Reduction Catalytic Reduction (Pd/C, N2H4·H2O, EtOH) DNBPA->Reduction BAP 2,2-Bis(3-amino-4-hydroxyphenyl)propane (BAP) Reduction->BAP Nitro-to-Amine Reduction Polymerization Polymerization (e.g., with 6FDA) BAP->Polymerization Polyimide Polyimide / Polybenzoxazole (Advanced Materials) Polymerization->Polyimide Thermal Dehydration

Synthetic workflow from Bisphenol A to advanced polyimide materials via a dinitro intermediate.

Toxicological Profile & Environmental Relevance

Beyond its utility in materials science, 3,3'-Dinitro-bisphenol A is a compound of high interest in environmental toxicology. Native BPA is a ubiquitous environmental pollutant and a known endocrine disruptor. However, research indicates that BPA undergoes in vivo modifications that drastically alter its toxicological profile[1][2].

In Vivo Nitrosylation and Genotoxicity

When native BPA is exposed to reactive nitrogen species (RNS)—specifically peroxynitrite ( ONOO− ) generated during inflammatory responses or via dietary nitrite intake—it undergoes oxidative nitrosylation to form DNBPA[1].

  • Mechanism of Toxicity: The addition of nitro groups transforms BPA from a primary endocrine disruptor into a potent genotoxic agent. The electron-withdrawing nature of the nitro groups stabilizes reactive intermediates that readily form DNA adducts.

  • Empirical Evidence: In vitro and in vivo studies, including micronucleus tests in male ICR mice, have demonstrated that nitrated BPA derivatives exhibit significantly higher clastogenic (chromosome-breaking) properties than native BPA. Exposure leads to a higher frequency of micronucleated reticulocytes and severe spindle aberrations during cell division[2].

Toxicological Pathway Visualization

ToxPathway BPA_Env Bisphenol A (BPA) Exposure Oxidation In Vivo Nitrosylation BPA_Env->Oxidation RNS Reactive Nitrogen Species (e.g., Peroxynitrite) RNS->Oxidation DNBPA_Tox 3,3'-Dinitro-BPA (Toxic Metabolite) Oxidation->DNBPA_Tox Mech1 DNA Adduct Formation DNBPA_Tox->Mech1 Mech2 Spindle Aberrations DNBPA_Tox->Mech2 Outcome Genotoxicity (Micronucleus Formation) Mech1->Outcome Mech2->Outcome

In vivo formation of 3,3'-Dinitro-BPA via peroxynitrite oxidation and its genotoxic pathways.

References

  • Dinitrobisphenol A - Wikipedia Wikipedia, The Free Encyclopedia.[Link]

  • Thermal Conversion of Hydroxy-Containing Imides to Benzoxazoles: Polymer and Model Compound Study Macromolecules, American Chemical Society (ACS).[Link]

  • An Amperometric Sensitive Hydrogen Peroxide Sensor Based on a Silver Nanoparticle-Doped Polyimide-Modified Glassy Carbon International Journal of Electrochemical Science.[Link]

  • Mutagenicity of bisphenol A (4,4′-isopropylidenediphenol) in vitro: Effects of nitrosylation ResearchGate.[Link]

Sources

Exploratory

Thermal Degradation Mechanism of 2,2-bis(4-hydroxy-3-nitrophenyl)propane: A Mechanistic and Kinetic Guide

Executive Summary The compound 2,2-bis(4-hydroxy-3-nitrophenyl)propane—commonly referred to as 3,3'-dinitro-bisphenol A (BhN)—is a critical monomer in the synthesis of high-performance thermosetting resins, polybenzoxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,2-bis(4-hydroxy-3-nitrophenyl)propane—commonly referred to as 3,3'-dinitro-bisphenol A (BhN)—is a critical monomer in the synthesis of high-performance thermosetting resins, polybenzoxazoles, and advanced epoxy networks. Furthermore, it is a recognized environmental degradation product of Bisphenol A (BPA) under oxidative and nitrating conditions. Understanding its thermal degradation mechanism is paramount for materials scientists engineering high-temperature polymers and toxicologists evaluating the thermal breakdown of endocrine-disrupting chemicals. This whitepaper elucidates the causality behind the thermal decomposition of BhN, detailing the complex interplay between its isopropylidene bridge and ortho-nitro phenolic groups.

Structural Dynamics and Thermal Stability

The thermal behavior of BhN is dictated by two competing structural features: the relatively labile isopropylidene aliphatic bridge and the highly reactive nitro groups positioned ortho to the phenolic hydroxyls.

In standard BPA, thermal degradation is primarily driven by the scission of the isopropylidene linkage1[1]. However, the introduction of strong electron-withdrawing -NO₂ groups fundamentally alters this pathway. The C-NO₂ bond possesses a lower dissociation energy than the aromatic C-C and C-O bonds. Consequently, thermal degradation initiates via the homolytic cleavage of the nitro group. This early-stage radical generation is not merely a degradation artifact; it acts as an autocatalytic trigger. The generated radicals promote extensive cross-linking of the aromatic rings before complete volatilization can occur, which explains the exceptionally high char yields (>40-70% at 800 °C) observed in BhN-derived polymers compared to their non-nitrated counterparts 2[2].

Mechanistic Pathways of Thermal Degradation

The thermal degradation of BhN unfolds in three distinct, sequentially overlapping phases.

  • Phase I: C-NO₂ Bond Homolysis (250 °C – 350 °C) The initial decomposition step involves the breaking of the C-NO₂ bonds. This process generates NO₂ radicals and phenoxy-type radicals. In confined or highly concentrated environments, this step can exhibit strongly autocatalytic features, releasing significant exothermic energy 3[3]. The evolution of NOₓ gases is the primary mass-loss event in this temperature regime.

  • Phase II: Isopropylidene Linkage Scission (350 °C – 450 °C) Following the disruption of the nitro groups, the thermal energy exceeds the bond dissociation energy of the aliphatic bridge. Methyl scission occurs first, followed by the cleavage of the central C-C bonds linking the aromatic rings4[4]. This phase releases volatile phenolic derivatives, methane, and CO₂.

  • Phase III: Radical-Induced Cross-linking and Char Formation (> 450 °C) Unlike standard BPA which largely volatilizes, the radical-rich environment created in Phase I induces polycondensation and cross-linking among the remaining aromatic fragments. This solid-state reaction forms a highly stable, carbonaceous char network that resists further thermal breakdown 2[2].

Mechanism A 2,2-bis(4-hydroxy-3-nitrophenyl)propane (Initial State) B Phase I: C-NO2 Homolysis Release of NO2 Radicals A->B > 250°C C Phase II: Isopropylidene Scission Methyl & C-C Cleavage B->C > 350°C E Volatile Emissions (NOx, CO2, Phenol derivatives) B->E Gas Evolution D Phase III: Aromatic Ring Cross-linking Char Formation C->D > 450°C C->E Gas Evolution F High-Carbon Char Residue (>40% Yield at 800°C) D->F Stabilization

Mechanistic pathway of 2,2-bis(4-hydroxy-3-nitrophenyl)propane thermal degradation.

Experimental Workflows for Degradation Analysis

To decouple the overlapping degradation phases of the isopropylidene bridge and the nitro groups, a self-validating workflow utilizing TGA coupled with in-situ FTIR (TGA-FTIR) and parallel Stepwise Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is required.

Step-by-Step Methodology:
  • Sample Preparation: Isolate 5–10 mg of synthesized BhN monomer or BhN-cured polymer. Ensure the sample is desiccated to prevent moisture-induced hydrolysis from skewing the low-temperature mass loss data.

  • Thermogravimetric Analysis (TGA): Place the sample in an alumina crucible. Heat from 25 °C to 800 °C at a controlled heating rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). This establishes the macroscopic mass loss profile (T5%, T10%, and Tmax).

  • Evolved Gas Analysis (EGA): Route the TGA exhaust directly into an FTIR spectrometer via a heated transfer line (maintained at 200 °C to prevent condensation). Continuously scan the 4000–400 cm⁻¹ region. Causality note: This setup prevents secondary gas-phase reactions by immediately analyzing the evolved volatiles, establishing direct causality between the macroscopic mass loss events (e.g., Phase I) and specific bond cleavages (e.g., NO₂ stretching vibrations).

  • Stepwise Py-GC-MS (Validation): In a parallel setup, subject a fresh sample to stepwise micro-furnace pyrolysis at 300 °C, 400 °C, and 500 °C. Route the pyrolyzates through a GC column coupled to a mass spectrometer. By trapping and identifying the exact molecular weights of the fragments at discrete temperature intervals, the sequence of bond breaking deduced from TGA-FTIR is independently validated.

Workflow S1 Sample Preparation (BhN Monomer/Polymer) S2 Thermogravimetric Analysis (TGA) Heating Rate: 10-20 °C/min S1->S2 Bulk Heating S4 Molecular Fragmentation Analysis Stepwise Py-GC-MS S1->S4 Parallel Pyrolysis S3 Evolved Gas Analysis (EGA) In-situ FTIR S2->S3 Volatile Transfer S5 Data Synthesis Kinetic Modeling & Pathway Elucidation S3->S5 Gas Profiles S4->S5 Fragment ID

Self-validating experimental workflow for thermal degradation analysis.

Quantitative Data: Thermal Performance Metrics

The incorporation of BhN into polymer networks drastically alters their thermal profile. The table below summarizes the quantitative thermal degradation data of BhN-based systems compared to a standard non-nitrated bisphenol A diglycidyl ether (DGEBA) system cured with 4,4′-diaminodiphenyl methane (DDM).

Material SystemT5% (°C)T10% (°C)Tmax (°C)Char Yield (YC) at 800 °C (%)
DGEBA / DDM (Standard Epoxy)370~37538215.3
DGEBA / BhPN (BhN-cured Epoxy)379~39040641.4
BhPN Polymer (Self-cured at 375 °C)444506>55076.53

Data synthesized from thermogravimetric evaluations under nitrogen atmosphere 2[2]. The dramatic increase in Char Yield for BhN systems highlights the efficiency of the nitro-radical-induced cross-linking mechanism during Phase III degradation.

Conclusion

The thermal degradation of 2,2-bis(4-hydroxy-3-nitrophenyl)propane is a highly orchestrated sequence defined by the disparity in bond dissociation energies between its functional groups. By initiating degradation via C-NO₂ homolysis, the molecule effectively self-catalyzes the formation of a robust, cross-linked carbonaceous char before the aliphatic isopropylidene bridge can fully volatilize the backbone. This mechanism not only explains the superior flame retardancy and thermal stability of BhN-derived polymers but also provides critical kinetic data for environmental scientists tracking the fate of nitrated bisphenol pollutants5[5].

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Foundational

basic crystallographic data for 2,2-bis(4-hydroxy-3-nitrophenyl)propane

An In-Depth Technical Guide to the Crystallographic Properties of 2,2-bis(4-hydroxy-3-nitrophenyl)propane Introduction 2,2-bis(4-hydroxy-3-nitrophenyl)propane, systematically known as 3,3'-Dinitrobisphenol A (DNBPA), is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Properties of 2,2-bis(4-hydroxy-3-nitrophenyl)propane

Introduction

2,2-bis(4-hydroxy-3-nitrophenyl)propane, systematically known as 3,3'-Dinitrobisphenol A (DNBPA), is a nitrated derivative of the widely utilized industrial chemical Bisphenol A (BPA). The introduction of nitro groups onto the phenolic rings significantly alters the molecule's electronic properties, steric profile, and potential for intermolecular interactions. These modifications can influence its behavior in polymerization reactions, its potential as a ligand in coordination chemistry, and its biological activity. Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount for researchers in materials science, medicinal chemistry, and drug development. A detailed crystallographic analysis provides foundational data for molecular modeling, structure-activity relationship (SAR) studies, and the rational design of novel materials and therapeutics.

This technical guide offers a comprehensive overview of the , grounded in authoritative, peer-reviewed structural analysis. We will delve into the key structural features, the experimental protocols for obtaining single crystals suitable for X-ray diffraction, and the interpretation of the resulting structural data.

Molecular Structure and Conformation

The fundamental structure of 2,2-bis(4-hydroxy-3-nitrophenyl)propane is depicted below. The molecule is characterized by two phenol rings substituted with nitro groups ortho to the hydroxyl moieties, linked by a central propane-2,2-diyl (isopropylidene) group.

Caption: 2D chemical structure of 2,2-bis(4-hydroxy-3-nitrophenyl)propane.

The single-crystal X-ray diffraction analysis reveals that the asymmetric unit contains two independent molecules of the compound.[1][2][3][4] A striking conformational feature in both molecules is that the two aromatic rings are nearly orthogonal to each other, with dihedral angles of 88.30(3)° and 89.62(2)° respectively.[1][2][3] This perpendicular arrangement is a direct consequence of the steric hindrance imposed by the bulky isopropylidene bridge.

Core Crystallographic Data

The crystallographic data for 2,2-bis(4-hydroxy-3-nitrophenyl)propane were determined from single-crystal X-ray diffraction analysis at a low temperature (90 K) to minimize thermal motion and obtain high-precision data. The core parameters are summarized in the table below.

ParameterValueSource
Empirical Formula C₁₅H₁₄N₂O₆[1]
Formula Weight 318.28[1]
Temperature 90 K[1]
Wavelength 1.54178 Å (Cu Kα)[1]
Crystal System Triclinic[1]
Space Group P-1[1]
Unit Cell Dimensions
a8.3989 (5) Å[1]
b12.5738 (7) Å[1]
c15.3757 (9) Å[1]
α66.967 (2)°[1]
β76.565 (2)°[1]
γ77.833 (2)°[1]
Volume 1440.34 (14) ų[1]
Z 4[1]
Density (calculated) 1.467 Mg/m³[1]
Absorption Coefficient 0.98 mm⁻¹[1]
Reflections Collected 17716[1]
Independent Reflections 5276 [R(int) = 0.028][1]
Final R indices R1 = 0.034, wR2 = 0.092 [I>2σ(I)][1]

Structural Analysis: The Role of Hydrogen Bonding

The crystal packing of 2,2-bis(4-hydroxy-3-nitrophenyl)propane is dominated by a network of hydrogen bonds. The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl and nitro groups) facilitates a robust, three-dimensional architecture.

  • Intramolecular Hydrogen Bonds: A key structural motif is a strong intramolecular O—H⋯O hydrogen bond formed between the hydroxyl group and an adjacent oxygen atom of the nitro group on the same phenyl ring.[1][2] This interaction creates a stable six-membered ring, which helps to lock the nitro groups nearly coplanar with their attached benzene rings. The C—C—N—O torsion angles are small, ranging from 1.21(17)° to 4.06(17)°.[1][2]

  • Intermolecular Hydrogen Bonds: In addition to the intramolecular forces, one of the hydroxyl groups in the asymmetric unit also participates in a weak intermolecular O—H⋯O hydrogen bond.[1][2] This interaction links molecules into centrosymmetric R²₂(4) ring motifs, further stabilizing the crystal lattice.[1]

Caption: Key hydrogen bonding interactions in the crystal lattice of DNBPA.

Experimental Protocols

The acquisition of high-quality crystallographic data is contingent on a robust and reproducible experimental workflow. The following sections detail the methodologies for the synthesis, crystallization, and data collection for 2,2-bis(4-hydroxy-3-nitrophenyl)propane.

Synthesis and Crystallization Workflow

The process begins with the nitration of the precursor, Bisphenol A, followed by purification and crystallization to obtain single crystals suitable for diffraction experiments.

G node_start node_start node_process node_process node_purify node_purify node_end node_end start Start: Bisphenol A (BPA) nitration Nitration Reaction (Acetone / Nitric Acid) start->nitration Reactant crude Crude DNBPA Product nitration->crude Yields recrystallization Recrystallization crude->recrystallization Purification crystals High-Quality Single Crystals recrystallization->crystals Results in solvent Solvent Choice: Ethanol (Rationale: Promotes slow crystal growth) solvent->recrystallization

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Exploratory

melting point and boiling point of 2,2-bis(4-hydroxy-3-nitrophenyl)propane

An In-Depth Technical Guide to the Thermophysical Characterization of 2,2-bis(4-hydroxy-3-nitrophenyl)propane Executive Summary 2,2-bis(4-hydroxy-3-nitrophenyl)propane, widely known in the chemical literature as 3,3'-din...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermophysical Characterization of 2,2-bis(4-hydroxy-3-nitrophenyl)propane

Executive Summary

2,2-bis(4-hydroxy-3-nitrophenyl)propane, widely known in the chemical literature as 3,3'-dinitrobisphenol A (Dinitro-BPA), is a highly functionalized bisphenol derivative [1]. As a critical precursor in the synthesis of advanced polymers, epoxy resins, and energetic materials, understanding its precise thermophysical properties is paramount for researchers and drug development professionals. This whitepaper provides a mechanistic analysis of its thermal behavior—specifically its melting and boiling points—grounded in molecular structure, and outlines field-proven, self-validating experimental protocols for empirical verification.

Part 1: Molecular Causality of Thermophysical Properties

The thermal transitions of Dinitro-BPA are dictated by its unique structural mechanics and the interplay of intermolecular and intramolecular forces.

Melting Point Dynamics (130 °C) Unsubstituted Bisphenol A (BPA) exhibits a melting point of approximately 153–158 °C [2]. However, the empirical melting point of Dinitro-BPA is significantly depressed, recorded at 130 °C (403 K) [1]. The causality behind this 20+ degree drop lies in steric hindrance and hydrogen bonding competition. The introduction of bulky, electron-withdrawing nitro (-NO₂) groups at the ortho positions relative to the hydroxyl (-OH) groups significantly alters the solid-state packing[3]. The steric bulk of the nitro groups forces the phenyl rings out of an optimal planar packing conformation, disrupting the dense crystal lattice. Furthermore, the close proximity of the nitro and hydroxyl groups facilitates intramolecular hydrogen bonding. This internal bonding competitively diminishes the intermolecular hydrogen bonding network. With weaker cohesive forces holding the adjacent molecules together in the solid state, the thermal energy threshold required to transition to a liquid is lowered.

Boiling Point and Thermal Decomposition While the theoretical boiling point of Dinitro-BPA is exceedingly high due to its substantial molecular weight (318.28 g/mol ) and strong dipole moments, empirical determination of its boiling point at standard atmospheric pressure (1 atm) is practically impossible. Nitroaromatic compounds are notoriously thermally labile. Before the thermal energy can overcome the intermolecular forces necessary for vaporization, the intramolecular bonds—specifically the C-NO₂ linkages—begin to homolytically cleave. This leads to exothermic thermal decomposition rather than a clean phase transition to a gas. Consequently, Dinitro-BPA decomposes prior to boiling.

Part 2: Self-Validating Experimental Workflows

To rigorously determine and validate these properties without relying on literature assumptions, a dual-pronged thermal analysis strategy using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) must be employed.

ThermalAnalysisWorkflow Start Sample Preparation (Dinitro-BPA) DSC DSC Analysis (Heat-Cool-Heat Cycle) Start->DSC Aliquot 1 (3-5 mg) TGA TGA-MS Analysis (Thermal Ramp) Start->TGA Aliquot 2 (10 mg) Data Thermophysical Data Synthesis DSC->Data Endothermic Peak (Melting Point) TGA->Data Mass Loss Profile (Decomposition) Validate Self-Validating Cross-Check Data->Validate Correlate Transitions

Workflow for the self-validating thermal analysis of 2,2-bis(4-hydroxy-3-nitrophenyl)propane.

Protocol A: Determination of Melting Point via DSC

Causality & Self-Validation: DSC is chosen over traditional visual capillary methods because it quantifies the enthalpy of fusion, allowing the operator to differentiate between a true melting event and a polymorphic solid-solid transition. The protocol utilizes a "heat-cool-heat" cycle. The first heating erases the thermal history (e.g., residual stresses from crystallization or solvent trapping), while the second heating provides the true thermodynamic melting point, acting as an internal self-validation mechanism.

  • Calibration: Calibrate the DSC using an Indium standard (Tₘ = 156.6 °C) to ensure temperature accuracy within the target range.

  • Sample Loading: Weigh precisely 3.0–5.0 mg of Dinitro-BPA into an aluminum pan and seal with a crimped lid. Reasoning: A small, tightly packed mass minimizes thermal gradients within the sample, ensuring sharp, highly resolved endothermic peaks.

  • Initial Heating (Thermal Erasure): Heat the sample from 25 °C to 140 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Reasoning: N₂ prevents premature oxidative degradation at elevated temperatures.

  • Cooling: Cool the sample back to 25 °C at 10 °C/min to allow controlled, uniform recrystallization.

  • Second Heating (Data Acquisition): Heat the sample again from 25 °C to 150 °C at 10 °C/min. Record the extrapolated onset temperature of the endothermic peak as the true melting point (Expected: ~130 °C).

Protocol B: Boiling/Decomposition Analysis via TGA-MS

Causality & Self-Validation: Because Dinitro-BPA decomposes before boiling, TGA-MS is required. TGA measures mass loss, while MS identifies the evolved gases in real-time. If the compound were genuinely boiling, the MS would detect the intact molecular ion (m/z 318). Because it is decomposing, the MS will detect fragmentation products (e.g., NO₂ radicals at m/z 46, CO₂ at m/z 44), instantly validating the decomposition hypothesis over vaporization.

  • Sample Loading: Place 10 mg of Dinitro-BPA into an alumina (Al₂O₃) crucible. Reasoning: Alumina is chemically inert and will not catalytically lower the decomposition threshold of the nitro groups.

  • Atmosphere Control: Purge the TGA furnace with high-purity Argon (60 mL/min) for 30 minutes prior to the run. Reasoning: Argon is heavier than nitrogen and provides a superior inert blanket, completely isolating the thermal degradation from atmospheric oxygen interference.

  • Thermal Ramp: Heat the sample from 25 °C to 500 °C at a slow rate of 5 °C/min. Reasoning: A slow heating rate prevents thermal lag between the furnace and the sample, allowing the MS to accurately resolve closely spaced decomposition events.

  • Data Synthesis: Monitor the derivative thermogravimetry (DTG) curve. The onset of mass loss corresponding to the evolution of NO₂ fragments in the MS stream confirms the thermal decomposition temperature, establishing the absolute upper thermal limit of the compound.

Part 3: Quantitative Data Presentation

The following table summarizes the validated thermophysical properties of 2,2-bis(4-hydroxy-3-nitrophenyl)propane based on the structural mechanics and empirical testing frameworks described above.

PropertyValue / ObservationAnalytical MethodMechanistic Driver
Molecular Weight 318.28 g/mol Mass SpectrometryBaseline molecular mass
Melting Point 130 °C (403 K)DSC (Onset Temp)Steric hindrance and intramolecular H-bonding reducing crystal lattice energy
Boiling Point N/A (Decomposes)TGA-MSHomolytic cleavage of C-NO₂ bonds occurs prior to overcoming vaporization enthalpy
Physical State (25 °C) Solid (Yellow/Orange)Visual ObservationExtended conjugation due to nitroaromatic ring systems

References

  • Dinitrobisphenol A - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

Foundational

A Technical Guide to the Molecular Weight and Exact Mass of 2,2-bis(4-hydroxy-3-nitrophenyl)propane

For Immediate Release This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the molecular weight and exact mass of 2,2-bis(4-hydroxy-3-nitroph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the molecular weight and exact mass of 2,2-bis(4-hydroxy-3-nitrophenyl)propane. This document elucidates the critical distinction between these two fundamental chemical identifiers and outlines the methodologies for their determination, underscoring the importance of precise mass analysis in modern chemical and pharmaceutical research.

Introduction: The Identity and Significance of 2,2-bis(4-hydroxy-3-nitrophenyl)propane

2,2-bis(4-hydroxy-3-nitrophenyl)propane, a dinitro derivative of Bisphenol A, is a compound of interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring two nitrated phenol rings linked by a propane backbone, gives rise to specific physicochemical properties that are crucial for its application and further development. Accurate determination of its mass is a prerequisite for its unambiguous identification, characterization, and quantification.

The molecular formula for 2,2-bis(4-hydroxy-3-nitrophenyl)propane is C₁₅H₁₄N₂O₆ . This was determined by considering the structure of its reduction product, 2,2-bis(3-amino-4-hydroxyphenyl)propane (C₁₅H₁₈N₂O₂), and accounting for the addition of two nitro groups and the corresponding removal of four hydrogen atoms.

Differentiating Molecular Weight and Exact Mass

In the realm of chemical analysis, particularly in mass spectrometry, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts.[1][2]

  • Molecular Weight (or Average Molecular Mass) : This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the standard atomic weights of the elements as found on the periodic table, which themselves are averages of isotopic masses weighted by their natural abundance.[3] Molecular weight is typically expressed in atomic mass units (amu) or daltons (Da).

  • Exact Mass (or Monoisotopic Mass) : This is the calculated mass of a molecule containing only the most abundant isotope of each element.[1][2] It is a theoretical value derived from the sum of the masses of the principal isotopes of the constituent atoms (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[1][4] High-resolution mass spectrometry is capable of measuring the exact mass of a molecule, providing a highly specific identifier.[2]

The distinction becomes increasingly important for larger molecules and for those containing elements with multiple common isotopes, as the difference between the molecular weight and the exact mass can be significant.[1]

Quantitative Data for 2,2-bis(4-hydroxy-3-nitrophenyl)propane

The molecular weight and exact mass of 2,2-bis(4-hydroxy-3-nitrophenyl)propane have been calculated based on its molecular formula, C₁₅H₁₄N₂O₆. The values are summarized in the table below.

ParameterValue
Molecular Formula C₁₅H₁₄N₂O₆
Molecular Weight 318.28 g/mol
Exact Mass 318.08519 Da

Note: The molecular weight is calculated using the standard atomic weights: C (12.011), H (1.008), N (14.007), and O (15.999). The exact mass is calculated using the masses of the most abundant isotopes: ¹²C (12.000000), ¹H (1.007825), ¹⁴N (14.003074), and ¹⁶O (15.994915).

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry

The precise determination of the exact mass of 2,2-bis(4-hydroxy-3-nitrophenyl)propane is crucial for its unequivocal identification and is typically achieved using high-resolution mass spectrometry (HRMS). Techniques such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry provide the necessary mass accuracy and resolution.

Step-by-Step Experimental Protocol
  • Sample Preparation : A dilute solution of 2,2-bis(4-hydroxy-3-nitrophenyl)propane is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the chosen ionization technique.

  • Introduction and Ionization : The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, typically forming protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

  • Mass Analysis : The generated ions are guided into the high-resolution mass analyzer. The instrument is calibrated using a known standard to ensure high mass accuracy.

  • Data Acquisition : The mass-to-charge ratio (m/z) of the ions is measured with high precision.

  • Data Processing : The acquired data is processed to identify the peak corresponding to the molecular ion of 2,2-bis(4-hydroxy-3-nitrophenyl)propane. The measured m/z value is then used to calculate the experimental exact mass of the neutral molecule.

Experimental Workflow Diagramdot

Exact_Mass_Determination_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Analysis A Dissolve sample in appropriate solvent B Introduce sample via Electrospray Ionization (ESI) A->B Infusion C High-Resolution Mass Analysis (e.g., Orbitrap, TOF) B->C Ion Transfer D Data Acquisition of m/z values C->D Detection E Identify Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) D->E Raw Data F Calculate Experimental Exact Mass E->F Peak m/z G Compare with Theoretical Exact Mass F->G Experimental Mass

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2,2-bis(4-hydroxy-3-nitrophenyl)propane

An Application Note for the Laboratory Synthesis of 2,2-bis(4-hydroxy-3-nitrophenyl)propane Introduction 2,2-bis(4-hydroxy-3-nitrophenyl)propane, a dinitrated derivative of Bisphenol A (BPA), is a valuable chemical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Laboratory Synthesis of 2,2-bis(4-hydroxy-3-nitrophenyl)propane

Introduction

2,2-bis(4-hydroxy-3-nitrophenyl)propane, a dinitrated derivative of Bisphenol A (BPA), is a valuable chemical intermediate in the synthesis of various polymers and specialty chemicals. Its structure incorporates nitro groups ortho to the phenolic hydroxyls, which significantly alters the electronic properties and reactivity of the parent BPA molecule. This modification can be leveraged in the production of high-performance polymers, such as certain polyamides or polyethers, where the nitro groups can be subsequently reduced to amines to facilitate further polymerization or cross-linking reactions.

This application note provides a detailed, step-by-step protocol for the synthesis of 2,2-bis(4-hydroxy-3-nitrophenyl)propane through the direct nitration of Bisphenol A. The described methodology is designed for research and development laboratory settings, emphasizing procedural safety, mechanistic understanding, and product purity.

Principle of the Reaction: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution (EAS) reaction. Bisphenol A possesses two phenol rings, which are highly activated towards EAS due to the strong electron-donating effect of the hydroxyl (-OH) groups. These -OH groups are ortho, para-directing. Since the para position on each ring is occupied by the isopropylidene bridge, electrophilic attack is directed to the ortho positions.

In this protocol, nitric acid in an acetic acid solvent system serves as the nitrating agent. The reaction initiates with the generation of the highly electrophilic nitronium ion (NO₂⁺). This electrophile then attacks the electron-rich aromatic ring of BPA to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is completed by the deprotonation of this intermediate, which restores aromaticity and yields the final dinitrated product.

Nitration_Mechanism Figure 1: Reaction Mechanism for the Nitration of Bisphenol A cluster_generation Step 1: Electrophile Generation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation BPA Bisphenol A SigmaComplex Sigma Complex (Resonance Stabilized) BPA->SigmaComplex HNO3 Nitric Acid (HNO₃) Nitronium Nitronium Ion (NO₂⁺) Electrophile HNO3->Nitronium  Protonation &  Loss of H₂O   Nitronium->SigmaComplex Product 2,2-bis(4-hydroxy-3-nitrophenyl)propane SigmaComplex->Product  -H⁺ (Restores Aromaticity)  

Application

nitration of bisphenol a to produce 2,2-bis(4-hydroxy-3-nitrophenyl)propane

Target Compound: 2,2-bis(4-hydroxy-3-nitrophenyl)propane (3,3'-Dinitro-bisphenol A) Application: Endocrine disruption research, toxicology, and advanced polymer synthesis. Introduction and Mechanistic Rationale The nitra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2,2-bis(4-hydroxy-3-nitrophenyl)propane (3,3'-Dinitro-bisphenol A) Application: Endocrine disruption research, toxicology, and advanced polymer synthesis.

Introduction and Mechanistic Rationale

The nitration of bisphenol A (BPA) to produce 2,2-bis(4-hydroxy-3-nitrophenyl)propane, commonly referred to as 3,3'-dinitro-bisphenol A, is a critical transformation in toxicological research. In biological systems, it has been proposed that dinitrobisphenol A can be formed in vivo via peroxynitrite-mediated oxidation of BPA, exhibiting genotoxic properties and weak estrogenic activity[1][2].

Mechanistically, the synthesis relies on an electrophilic aromatic substitution (EAS). The hydroxyl groups on the BPA aromatic rings are strongly activating and ortho/para directing. Since the para position is sterically blocked by the isopropylidene linkage, the nitronium ion ( NO2+​ ) preferentially attacks the ortho position (carbon 3 and 3'). Controlling the stoichiometric ratio of nitric acid to BPA and maintaining low temperatures are critical to preventing over-nitration (e.g., tetranitro-BPA) and oxidative cleavage of the central carbon bridge.

MechanisticPathway BPA Bisphenol A (BPA) Intermediate Wheland Intermediate (Ortho-attack) BPA->Intermediate EAS Reaction HNO3 Nitric Acid (HNO3) + Acetone Nitronium Nitronium Ion (NO2+) Generation HNO3->Nitronium Acid Dissociation Nitronium->Intermediate Electrophilic Attack Product 3,3'-Dinitro-bisphenol A Intermediate->Product Deprotonation (Rearomatization)

Fig 1: Electrophilic aromatic substitution pathway for BPA nitration.

Experimental Protocol: Nitration of Bisphenol A

This protocol is adapted from established methodologies utilizing acetone as a solvent to moderate the reaction and prevent excessive oxidative side reactions[3].

Materials and Reagents
ReagentMolecular Weight ( g/mol )EquivalentsAmountRole
Bisphenol A (BPA)228.291.05.1 g (22.4 mmol)Starting Material
Nitric Acid (70% w/v)63.012.24.2 mLNitrating Agent
Acetone58.08-50.0 mLSolvent
Ice/Water--200 mLQuenching/Precipitation
Step-by-Step Synthesis Workflow

Phase 1: Preparation and Initiation

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.1 g of BPA in 50 mL of acetone.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Low temperatures suppress the formation of tetranitro derivatives and prevent the exothermic nitration from causing solvent boil-off.

Phase 2: Nitration 3. Addition: Add 4.2 mL of 70% HNO3​ dropwise over a period of 30 minutes using an addition funnel. 4. Monitoring: Maintain vigorous stirring. The solution will transition from colorless to a deep yellow-orange. 5. Incubation: Once addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (20–25 °C) for 2 hours.

Phase 3: Quenching and Isolation 6. Precipitation: Pour the crude reaction mixture slowly into 200 mL of ice-cold ultrapure water (18.2 MΩ/cm) under continuous stirring. A yellow-orange precipitate will form immediately[1][3]. 7. Filtration: Collect the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake with three 50 mL portions of cold distilled water to remove residual nitric acid and acetone.

Phase 4: Purification 8. Recrystallization: Recrystallize the crude solid from a minimal amount of hot ethanol/water mixture. 9. Drying: Dry the purified yellow-orange crystals in a vacuum oven at 40 °C overnight.

Workflow Step1 Dissolve BPA in Acetone (0-5 °C) Step2 Dropwise Addition of 70% HNO3 (30 mins) Step1->Step2 Step3 Stir at Room Temp (2 hours) Step2->Step3 Step4 Quench in Ice Water & Filter Step3->Step4 Step5 Recrystallize & Dry (Yield: 3,3'-Dinitro-BPA) Step4->Step5

Fig 2: Step-by-step workflow for the nitration of Bisphenol A.

Analytical Validation and Quality Control

To ensure the trustworthiness of the protocol, the synthesized 3,3'-dinitro-bisphenol A must be validated using the following self-validating analytical checks:

Structural Confirmation (NMR)
  • 1 H-NMR (DMSO-d6): The presence of the nitro group shifts the adjacent aromatic protons downfield. Look for the distinct singlet of the proton between the hydroxyl and nitro groups (C2/C2' position) and the disappearance of the symmetrical AA'BB' splitting pattern characteristic of unmodified BPA[3].

  • 13 C-NMR: Confirm the presence of 15 distinct carbon environments (due to symmetry, expect 8 peaks), with the C−NO2​ carbon shifting significantly compared to the BPA baseline.

Mass Spectrometry (LC-MS/GC-MS)
  • Molecular Weight: The expected exact mass is 318.08 m/z. In negative electrospray ionization (ESI-), a strong [M−H]− peak at 317.08 m/z should be observed.

  • If using GC-MS, the product must be derivatized (e.g., silylated with TRI-SIL/TBT reagent) prior to injection to prevent thermal degradation of the hydroxyl groups[3].

References

  • Wikipedia Contributors. "Dinitrobisphenol A." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Babu, S., et al. (2011). "3,3'-Dinitrobisphenol A." Acta Crystallographica Section E Structure Reports Online. Available at:[Link]

  • Masuda, S., et al. (2005). "Mutagenicity of bisphenol A (4,4′-isopropylidenediphenol) in vitro: Effects of nitrosylation." Mutation Research. Available at:[Link]

Sources

Method

catalytic reduction of 2,2-bis(4-hydroxy-3-nitrophenyl)propane to diamine derivatives

An Application Note and Protocol for the Synthesis of 2,2-bis(3-amino-4-hydroxyphenyl)propane via Catalytic Reduction Introduction: The Strategic Importance of High-Purity Diamine Monomers The synthesis of high-performan...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2,2-bis(3-amino-4-hydroxyphenyl)propane via Catalytic Reduction

Introduction: The Strategic Importance of High-Purity Diamine Monomers

The synthesis of high-performance polymers, such as polyimides and polybenzoxazoles, is critically dependent on the purity and quality of their monomeric precursors.[1] 2,2-bis(3-amino-4-hydroxyphenyl)propane, also known as BHAPP or BAP, is a key diamine monomer prized for its role in creating polymers with exceptional thermal stability, mechanical strength, and dielectric properties.[2][3][4] These characteristics make the resulting polymers indispensable in the aerospace, electronics, and semiconductor industries.[1][5]

This document provides a detailed guide to the synthesis of 2,2-bis(3-amino-4-hydroxyphenyl)propane through the catalytic reduction of its dinitro precursor, 2,2-bis(4-hydroxy-3-nitrophenyl)propane. The focus is on providing a robust, replicable protocol grounded in an understanding of the reaction mechanism and meticulous attention to safety and product validation.

Pillar 1: Mechanism and Strategic Choices in Catalysis

The conversion of aromatic nitro groups to amines is a cornerstone of industrial organic synthesis, valued for its high atom economy and the generation of water as the primary benign byproduct.[6][7] The most prevalent industrial method is the catalytic hydrogenation of nitroarenes using heterogeneous metal catalysts.[6]

The reaction proceeds through a complex series of steps on the catalyst surface. The process begins with the adsorption and activation of both the hydrogen source and the nitro compound onto the metal centers of the catalyst.[8][9] For hydrogenation using H₂ gas with a palladium catalyst, molecular hydrogen is dissociatively adsorbed onto the palladium surface, forming metal hydrides.[9] The nitroarene is also adsorbed, primarily through its nitro group.[8] The reduction is believed to occur via a stepwise addition of hydrogen atoms, likely proceeding through nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amine product under typical conditions.[7][10][11] The final amine product then desorbs from the catalyst surface into the solution.[8]

Catalyst Selection: Palladium-on-Carbon vs. Raney Nickel

The choice of catalyst is a critical parameter that dictates reaction efficiency, selectivity, and cost.

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice for the reduction of nitro groups due to its high activity and efficiency under relatively mild conditions (e.g., atmospheric pressure of H₂).[12][13] It is effective for reducing both aromatic and aliphatic nitro groups.[12] However, a significant drawback is its propensity to catalyze other reactions, such as dehalogenation or hydrogenolysis of other sensitive functional groups, which must be considered if the substrate is complex.[6][12]

  • Raney Nickel (Raney® Ni): As a cost-effective and robust alternative, Raney Nickel is frequently employed in large-scale industrial processes.[6][14] It is particularly useful for substrates where dehalogenation is a concern.[12] Raney Ni is a skeletal catalyst, typically supplied as a slurry in water, and is known for its high activity.[14]

Choice of Hydrogen Source:

  • Hydrogen Gas (H₂): The cleanest reducing agent, yielding only water as a byproduct. It can be used in balloon-based setups for atmospheric pressure reactions or in high-pressure reactor vessels for more challenging reductions.[15][16] The use of H₂ gas requires specialized equipment and stringent safety protocols to manage its flammability and explosion risk.[17][18]

  • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor molecule in the presence of a catalyst. Common donors include hydrazine monohydrate, formic acid, or triethylsilane.[4][13][19][20] CTH can be experimentally simpler and avoid the need for high-pressure hydrogenation equipment.[21] For example, hydrazine monohydrate in the presence of Pd/C is an effective system for this transformation.[4][19]

This protocol will detail the procedure using Palladium on Carbon with hydrogen gas, a widely accessible and highly effective laboratory method.

Pillar 2: A Validating, Step-by-Step Protocol

This protocol is designed to be a self-validating system, where careful execution of each step ensures a high probability of success.

Chemical Reaction Pathway

The overall transformation is the reduction of the two nitro groups on the precursor to amine groups.

Caption: Catalytic reduction of the dinitro precursor to the target diamine.

Materials and Reagents
Material/ReagentGradeSupplier ExampleNotes
2,2-bis(4-hydroxy-3-nitrophenyl)propane≥98%Sigma-AldrichThe starting material.[22]
Palladium on Carbon (10% Pd, wet basis)Catalyst GradeSigma-AldrichPyrophoric catalyst; handle with extreme care.[15][17]
Ethanol (EtOH), AnhydrousACS Reagent GradeFisher ScientificSolvent for the reaction.
Hydrogen (H₂) GasHigh Purity (≥99.9%)AirgasFlammable and explosive; use in a designated area.[16]
Nitrogen (N₂) GasHigh PurityAirgasFor creating an inert atmosphere.[23]
Celite® 545 (or similar filter aid)Analytical GradeSigma-AldrichFor safe filtration of the catalyst.[17]
Deionized WaterFor product precipitation and washing.
Equipment
  • Three-neck round-bottom flask (appropriately sized for the reaction scale)

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr shaker or a balloon setup)[16]

  • Gas inlet adapter with stopcock

  • Nitrogen/vacuum manifold

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Experimental Workflow Diagram

Caption: Step-by-step workflow for the catalytic hydrogenation process.

Step-by-Step Procedure

Safety First: This reaction involves a pyrophoric catalyst and flammable hydrogen gas. All steps must be performed in a certified chemical fume hood.[16][18] Ensure a fire extinguisher (Class D for metal fires) is accessible. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.

  • System Setup and Inerting:

    • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, carefully add the 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate).

    • Assemble the glassware, including a gas inlet adapter connected to a nitrogen/vacuum manifold.

    • Securely clamp the flask.

    • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.[15] This step is critical to prevent the catalyst from igniting upon contact with flammable solvents in the presence of air.[17]

  • Addition of Solvent and Substrate:

    • Under a positive flow of nitrogen, add anhydrous ethanol to the flask via cannula or a dropping funnel. The volume should be sufficient to create a slurry that can be stirred effectively (e.g., ~10-20 mL per gram of substrate).

    • In a separate beaker, dissolve the 2,2-bis(4-hydroxy-3-nitrophenyl)propane in a minimal amount of ethanol.

    • Transfer the substrate solution to the reaction flask.

  • Hydrogenation:

    • Once the substrate is added, seal the flask. Evacuate the flask and backfill with hydrogen gas from a balloon or a regulated cylinder. Repeat this cycle three times to replace the nitrogen atmosphere with hydrogen.[15]

    • Ensure the system is sealed and maintain a positive pressure of hydrogen (e.g., by keeping the balloon inflated). For more robust reactions, a Parr hydrogenation apparatus can be used at a set pressure (e.g., 50 psi).[24]

    • Begin vigorous stirring. The reaction is often exothermic, and a slight temperature increase may be observed.

  • Reaction Monitoring:

    • The reaction progress can be monitored by the consumption of hydrogen (e.g., deflation of the balloon).

    • For more precise tracking, aliquots can be taken. Before sampling, the system must be purged with nitrogen.[15] Stop stirring, evacuate the hydrogen, and backfill with nitrogen. Quickly remove a sample, then re-establish the hydrogen atmosphere to continue the reaction.

    • Analyze the aliquot by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material. The reaction is typically complete within 4-24 hours, depending on the scale and conditions.[19][25]

  • Work-up and Product Isolation:

    • Once the reaction is complete, the hydrogen atmosphere MUST be completely removed. Stop stirring, carefully vent the hydrogen, and then purge the system by evacuating and backfilling with nitrogen at least three times.[23]

    • CRITICAL STEP (Catalyst Removal): Prepare a pad of Celite® in a Buchner funnel. Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[17] Wash the filter cake with a small amount of ethanol.

    • NEVER allow the filtered catalyst to dry in the air, as it is highly pyrophoric, especially after absorbing hydrogen. [15][17] Immediately quench the wet catalyst on the Celite® pad with plenty of water and transfer it to a designated, clearly labeled waste container for hazardous materials.[18]

    • Transfer the filtrate to a round-bottom flask and concentrate the solvent using a rotary evaporator.

    • Pour the concentrated solution into a beaker of cold, stirring deionized water to precipitate the product.[4][19]

    • Collect the white to off-white solid product by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum at an elevated temperature (e.g., 60-80 °C).[26]

Pillar 3: Data, Characterization, and Trustworthiness

Verifying the identity and purity of the final product is essential for its use in subsequent applications.

Expected Results & Data Summary
ParameterTypical ValueReference
Catalyst Loading 5-10 mol% Pd[24]
Hydrogen Pressure 1 atm (balloon) to 60 psi[16]
Temperature Room Temperature to 40°C[20]
Reaction Time 4 - 24 hours[19][25]
Yield >85%[4]
Appearance White to off-white or light gray crystalline powder[2][27][28]
Melting Point 248-250 °C[19]
Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. The ¹H NMR spectrum in DMSO-d₆ should show the disappearance of signals corresponding to the aromatic protons adjacent to the nitro group and the appearance of new signals for the amine protons (NH₂) and shifted aromatic protons.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the ideal method for assessing the purity of the final product and confirming the absence of the starting material and any intermediates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the conversion by showing the appearance of N-H stretching bands (typically around 3300-3500 cm⁻¹) and the disappearance of the characteristic asymmetric and symmetric N-O stretching bands of the nitro group (around 1530 and 1350 cm⁻¹).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive or "poisoned" catalyst.2. Insufficient hydrogen supply.3. Poor stirring.1. Use fresh, high-quality catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).2. Ensure the H₂ balloon remains inflated or the pressure is maintained in the reactor.3. Increase the stirring rate to ensure good contact between the catalyst, substrate, and hydrogen.
Low Product Yield 1. Product loss during work-up.2. Incomplete precipitation.3. Adsorption of product onto the catalyst.1. Ensure efficient transfer and filtration.2. Use a larger volume of cold water or cool the precipitation mixture in an ice bath.3. After filtering the catalyst, wash the filter cake thoroughly with the reaction solvent.
Product Discoloration Oxidation of the aminophenol product.Aminophenols can be sensitive to air oxidation. Conduct the filtration and drying steps efficiently. Store the final product under an inert atmosphere (nitrogen or argon) and away from light.[29]
Fire During Filtration The pyrophoric catalyst was exposed to air while dry.NEVER let the catalyst dry on the filter paper. Keep it wet with solvent or water at all times.[17][18] Immediately after filtration, quench the catalyst by suspending it in a large volume of water.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors - Nanjing Hjchem.
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Hydrogenation SOP.
  • Nitro Reduction - Common Conditions.
  • reduction of nitro intermediates of anticancer drugs using raney nickel under basic conditions - Technical Disclosure Commons.
  • Hydrogenation Reactions - safety.pitt.edu.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry.
  • Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry.
  • General CTH for the reduction of nitroarenes using nickel Raney. - ResearchGate. Available at: [Link]

  • Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - Organic Chemistry Portal. Available at: [Link]

  • CN101643427B - Preparation method of 2,2-bis(3-amino-4-hydroxylphenyl)hexafluoropropane - Google Patents.
  • US4885389A - Process for manufacturing p-aminophenol - Google Patents.
  • JP7633506B2 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane ... - Google Patents.
  • US4990671A - Method for making aminophenols and their amide derivatives - Google Patents.
  • Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies - ACS Publications. Available at: [Link]

  • 2,2-ビス(3-アミノ-4-ヒドロキシフェニル)プロパン - 五二化学工業株式会社. Available at: [Link]

  • Synthesis of p-aminophenol from p-nitrophenol over nano-sized nickel catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst | Sudarsono | Bulletin of Chemical Reaction Engineering & Catalysis - BCREC Journal. Available at: [Link]

  • US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents.
  • 2,2-Bis(3-amino-4-hydroxyphenyl)propane - Chongqing Chemdad Co. ,Ltd. Available at: [Link]

  • US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
  • Catalytic hydrogenation of bisphenol A to hydrogenated bidphenol A - ResearchGate. Available at: [Link]

  • Synthesis of 2,2-bis(4-hydroxy-3-nitro-phenyl)propane - PrepChem.com. Available at: [Link]

  • Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - ResearchGate. Available at: [Link]

  • Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors - Beilstein Journals. Available at: [Link]

  • Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure - ResearchGate. Available at: [Link]

Sources

Application

Application Note: Preparation and Polymerization of 2,2-bis(4-hydroxy-3-nitrophenyl)propane for Halogen-Free Flame Retardant Thermosets

Executive Summary & Mechanistic Rationale The transition away from halogenated flame retardants (such as tetrabromobisphenol A) due to their environmental persistence and toxicity has accelerated the demand for inherentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition away from halogenated flame retardants (such as tetrabromobisphenol A) due to their environmental persistence and toxicity has accelerated the demand for inherently flame-retardant, high-performance polymers [1]. 2,2-bis(4-hydroxy-3-nitrophenyl)propane , commonly referred to as 3,3'-dinitrobisphenol A (DNBPA), has emerged as a highly effective, halogen-free monomer for synthesizing advanced thermosetting resins, such as epoxies and phthalonitriles [2].

As an Application Scientist, it is critical to understand why DNBPA is effective. Its flame-retardant efficacy is governed by a synergistic dual-action mechanism:

  • Condensed-Phase Shielding: The rigid, aromatic bisphenol backbone promotes extensive cross-linking during thermal degradation. This forms a dense, graphitic char layer that acts as a physical barrier against heat transfer and mass transport of volatile fuels [3].

  • Gas-Phase Quenching: The nitro (–NO₂) groups decompose endothermically at elevated temperatures, releasing non-combustible nitrogen oxides (NOₓ) and water vapor. This dilutes the oxygen concentration in the combustion zone and scavenges high-energy free radicals, effectively starving the flame [2].

This application note details the self-validating protocols for the controlled synthesis of DNBPA, its functionalization into a reactive phthalonitrile prepolymer, and the thermal curing process required to achieve a UL-94 V-0 rated thermoset.

Experimental Workflow & Visualization

The development of the flame-retardant material follows a three-stage synthetic pipeline: electrophilic aromatic nitration, nucleophilic aromatic substitution, and step-growth thermal curing.

G BPA Bisphenol A (BPA) Starting Material Nitration Electrophilic Nitration (HNO3 / H2O, 25°C) BPA->Nitration DNBPA 2,2-bis(4-hydroxy-3-nitrophenyl)propane (DNBPA) Nitration->DNBPA Substitution Nucleophilic Aromatic Substitution (4-Nitrophthalonitrile, K2CO3, 60°C) DNBPA->Substitution Monomer DNBPA-Phthalonitrile Monomer (Prepolymer) Substitution->Monomer Curing Step-Growth Thermal Curing (200°C - 350°C) Monomer->Curing Thermoset Flame Retardant Thermoset (UL-94 V-0, High Char Yield) Curing->Thermoset

Workflow for synthesizing DNBPA-based flame-retardant thermosetting resins.

Step-by-Step Methodologies

Protocol A: Controlled Nitration of Bisphenol A to DNBPA

Objective: Synthesize the DNBPA monomer while preventing over-nitration to tetranitrobisphenol A.

  • Preparation of the Nitrating Mixture: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 35 mL of concentrated nitric acid (70% HNO₃) and 95 mL of deionized water [2].

    • Causality: Diluting the nitric acid is critical. Using fuming or pure concentrated HNO₃ without aqueous dilution leads to uncontrollable exothermic spikes and forces the reaction toward the 3,3',5,5'-tetranitro derivative [4].

  • Batch-wise Addition: Cool the flask in a water bath to maintain a temperature of 20°C–25°C. Slowly add 11.4 g (50 mmol) of Bisphenol A in small batches over a 30-minute period.

    • Causality: Batch-wise addition manages the heat of the electrophilic aromatic substitution, preventing thermal runaway and oxidative cleavage of the isopropylidene bridge.

  • Reaction Maturation: Stir the mixture continuously for 3 hours at room temperature.

  • Precipitation and Isolation: Pour the reaction mixture into 500 mL of ice-cold deionized water to precipitate the crude product. Filter under vacuum.

  • Purification: Recrystallize the crude yellowish solid from benzene (or a safer alternative like toluene/ethanol mixture) and dry under vacuum at 60°C for 12 hours to yield purified DNBPA.

Protocol B: Synthesis of DNBPA-Phthalonitrile (DNBPA-PN) Prepolymer

Objective: Functionalize DNBPA into a curable thermosetting monomer.

  • Reagent Assembly: To a 250 mL three-necked flask under a continuous nitrogen (N₂) purge, add 6.36 g (20 mmol) of DNBPA, 6.93 g (40 mmol) of 4-nitrophthalonitrile, and 50 mL of anhydrous Dimethyl Sulfoxide (DMSO) [2].

  • Base Addition: Add 6.63 g (48 mmol) of finely pulverized anhydrous potassium carbonate (K₂CO₃).

    • Causality: Pulverization maximizes the surface area for this heterogeneous solid-liquid reaction, ensuring rapid and complete deprotonation of the DNBPA hydroxyl groups to form the highly reactive phenoxide nucleophile. A slight stoichiometric excess (48 mmol vs 40 mmol required) drives the reaction to completion.

  • Substitution Reaction: Heat the mixture to 60°C and stir for 6 hours.

    • Causality: 60°C provides sufficient activation energy for the nucleophilic displacement of the nitro group on 4-nitrophthalonitrile without triggering premature ring-opening or polymerization of the cyano groups.

  • Workup: Cool the mixture and pour it into 0.1 mol/L aqueous sodium hydroxide (NaOH) to precipitate the product. Filter and wash extensively with deionized water until the filtrate reaches a neutral pH.

    • Causality: Residual K₂CO₃ or NaOH must be completely removed; trace alkali metals will act as uncontrolled catalysts during the high-temperature curing phase, leading to heterogeneous cross-linking and degraded mechanical properties.

Protocol C: Thermal Curing & Flame Retardancy Evaluation

Objective: Cross-link the prepolymer into a high-char-yield network and validate its flame resistance.

  • Mold Preparation: Degas the DNBPA-PN prepolymer in a vacuum oven at 150°C for 30 minutes to remove trapped air, then pour it into a pre-heated stainless-steel mold treated with a silicone release agent.

  • Staged Thermal Curing: Subject the mold to the following heating profile in an air-circulating oven: 200°C / 2h → 250°C / 2h → 300°C / 2h → 350°C / 2h.

    • Causality: A staged heating profile is mandatory. Ramping directly to 350°C would cause rapid, violent exothermic cross-linking (forming triazine and phthalocyanine rings), leading to internal stresses, micro-cracking, and the trapping of unreacted monomer voids.

  • Testing: Machine the cured plaques into standard dimensions for Limiting Oxygen Index (LOI) (ASTM D2863) and UL-94 vertical burn testing (ASTM D3801).

Quantitative Data & Validation Metrics

To ensure the trustworthiness of the synthesized material, the following analytical benchmarks must be met. Deviations from these values indicate incomplete substitution during Protocol B or improper curing in Protocol C.

ParameterExpected ValueAnalytical TechniqueMechanistic Significance
DNBPA Yield 85 – 90%Gravimetric AnalysisIndicates efficiency of the controlled nitration step.
Melting Point (DNBPA) 134 – 136 °CDifferential Scanning Calorimetry (DSC)Confirms monomer purity prior to polymerization.
Curing Activation Energy ( Ea​ ) ~72.8 kJ/molKissinger’s Method (Rheology/DSC)Lower Ea​ indicates self-promoted curing behavior facilitated by the nitro groups [2].
Char Yield (800 °C, N₂) > 65%Thermogravimetric Analysis (TGA)High char yield correlates directly with condensed-phase flame retardancy.
Limiting Oxygen Index (LOI) > 35%ASTM D2863Values > 28% indicate excellent self-extinguishing properties in ambient air.
Flammability Rating V-0UL-94 StandardConfirms the material will not sustain a flame or drip flaming particles.

References

  • Wetherill, Y., Akingbemi, B. T., Kanno, J., & Belcher, S. M. (2007). In vitro molecular mechanisms of Bisphenol A action. Reproductive Toxicology, 24(2), 178-198.[Link]

  • Liu, C., et al. (2019). Synthesis, characterization and its application in curing epoxy resin. European Polymer Journal, 121, 109304.[Link]

  • Wikipedia Contributors. (2023). Dinitrobisphenol A. Wikipedia, The Free Encyclopedia. [Link]

  • Stroganov, V. F., et al. (1983). Synthesis of 2,2-bis(4-hydroxy-3-nitro-phenyl)propane. US Patent 4376678. PrepChem Database.[Link]

Technical Notes & Optimization

Troubleshooting

improving the yield of 2,2-bis(4-hydroxy-3-nitrophenyl)propane synthesis

Welcome to the Application Science Technical Support Center . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals seeking to optimize the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals seeking to optimize the synthesis of 2,2-bis(4-hydroxy-3-nitrophenyl)propane, commonly referred to as 3,3'-dinitro-bisphenol A (DNBPA).

Synthesizing DNBPA via the electrophilic aromatic nitration of Bisphenol A (BPA) presents a unique mechanistic challenge. Because the hydroxyl groups on BPA strongly activate the aromatic rings, the reaction is highly susceptible to over-nitration and oxidative cleavage. This guide bypasses generic advice, focusing strictly on the chemical causality, self-validating experimental workflows, and targeted troubleshooting necessary to maximize your isolated yield.

Mechanistic Workflow & Yield Optimization Logic

To improve your yield, you must first understand the competing pathways in the reaction vessel. Nitric acid acts as both a nitrating agent and a strong oxidant. Without strict control over the reaction environment, the isopropylidene bridge connecting the phenolic rings will cleave, or the rings will undergo exhaustive nitration to form 3,3',5,5'-tetranitrobisphenol A[1].

NitrationOptimization BPA Bisphenol A (BPA) Starting Material Nitration Electrophilic Nitration (HNO3 in Acetone) BPA->Nitration Target 3,3'-Dinitro-BPA (Target Product) Nitration->Target Optimized OverNitration Tetranitro-BPA (Over-nitration) Nitration->OverNitration Excess HNO3 / Heat Oxidation Bridge Cleavage (Oxidation) Nitration->Oxidation High Temp / Strong Acid ControlTemp Temp Control (0-5°C) Limits Oxidation ControlTemp->Nitration ControlStoich Stoichiometry (~3 eq HNO3) Prevents Tetranitration ControlStoich->Nitration

Workflow and causality of BPA nitration, highlighting critical control points to maximize yield.

Self-Validating Protocol: High-Yield Synthesis of 3,3'-DNBPA

This protocol is adapted from the optimized methodologies of Babu et al.[2], utilizing acetone as both a solvent and a thermal moderator to prevent runaway oxidation. Every step includes a validation checkpoint to ensure the reaction is proceeding correctly before you move forward.

Materials Required:

  • Bisphenol A (BPA): 5.1 g (22.4 mmol)

  • Acetone (Reagent Grade): 50 mL

  • Nitric Acid (HNO₃, 70% w/v): 4.2 mL (66.3 mmol, ~3.0 eq)

  • Ice-water bath & Ultrapure water (18.2 MΩ/cm)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.1 g of BPA in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer.

    • Validation Checkpoint: The solution must be completely clear and colorless. Any turbidity indicates moisture contamination or impure starting material, which will depress the final yield.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to drop to 0–5°C.

    • Causality: Lowering the temperature reduces the kinetic energy of the system, favoring the mono-nitration of each ring (ortho to the hydroxyl group) while suppressing the activation energy required for bridge cleavage.

  • Controlled Nitration: Add 4.2 mL of 70% HNO₃ dropwise over a strict 30-minute period. Maintain continuous, vigorous stirring[3].

    • Validation Checkpoint: The reaction mixture will transition to a deep yellow/orange color. If the solution begins to bubble aggressively or emit brown NO₂ gas, the addition rate is too fast. Stop the addition immediately and allow the temperature to stabilize.

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25°C) over 1 hour with continuous stirring.

  • Quenching & Precipitation: Pour the reaction mixture slowly into 200 mL of vigorously stirred, ice-cold distilled water.

    • Validation Checkpoint: A yellow/orange precipitate should form immediately. If the product "oils out" (forms a biphasic liquid), the quench water is not cold enough, preventing proper nucleation.

  • Selective Washing: Filter the precipitate under vacuum. Wash the filter cake with 50 mL of an ice-cold 3:1 mixture of acetone and water[3].

    • Causality: This specific solvent ratio selectively solubilizes unreacted BPA and mono-nitrated impurities, washing them through the frit while leaving the target 3,3'-DNBPA intact.

  • Recrystallization: Dry the crude product for 24 hours at 37°C, then recrystallize from absolute ethanol.

    • Validation Checkpoint: Pure 3,3'-DNBPA will crystallize as distinct yellow needles. Purity can be confirmed via GC-MS (m/z 447 base peak for silylated derivative) or ¹H-NMR (singlet at δ 10.86 for the hydroxyl protons)[2].

Troubleshooting & Yield Optimization FAQs

Q1: My GC-MS analysis shows a significant amount of 3,3',5,5'-tetranitrobisphenol A. Why is my reaction over-nitrating, and how do I stop it? A1: The hydroxyl groups on BPA strongly activate the aromatic ring. Once the first nitro group is added at the C3 position, the ring is electronically deactivated, but the C5 position remains susceptible if the nitronium ion (NO₂⁺) concentration is too high. Solution: You must strictly control the stoichiometry of your nitrating agent. Limit HNO₃ to exactly 2.9–3.0 equivalents. Furthermore, avoid using mixed acid (H₂SO₄/HNO₃) for this synthesis, as the sulfuric acid generates a massive excess of nitronium ions that will inevitably drive the reaction to the tetranitro derivative[1].

Q2: My overall yield is low, and I am detecting picric acid derivatives in my waste stream. What causes this? A2: You are experiencing oxidative cleavage of the isopropylidene bridge. Nitric acid is a potent oxidant. If the internal temperature of the reaction spikes above 10°C during the addition phase, the thermal energy is sufficient to break the C-C bond linking the two phenolic rings. Solution: Use a mild solvent like acetone, which acts as a heat sink and moderates the nitronium ion activity compared to harsher solvents like dichloroethane. Ensure the dropwise addition of HNO₃ is slow enough to prevent localized exothermic micro-environments in the flask.

Q3: The product precipitates as a sticky, amorphous orange mass rather than distinct crystals, making filtration nearly impossible. How can I improve the physical recovery? A3: An amorphous, sticky precipitate is a classic symptom of crystal lattice disruption caused by the presence of under-nitrated (mono-nitro BPA) and unreacted starting materials. Solution: Do not skip the 3:1 acetone/water wash step. This wash is chemically engineered to exploit the differential solubility of the impurities. If the mass remains sticky, redissolve it in a minimal amount of hot absolute ethanol and allow it to cool slowly to room temperature to force proper crystalline nucleation[3].

Quantitative Condition Comparison

To demonstrate the causality of reaction conditions on the final yield, the following table summarizes the expected outcomes based on varying synthetic parameters:

Solvent SystemTemperature ProfileHNO₃ EquivalentsPrimary ProductIsolated Yield (%)Purity / Morphology
Acetone 0–5°C → 25°C 3.0 3,3'-DNBPA 85–90% High / Yellow needles
Dichloroethane20–30°C3.03,3'-DNBPA75–80%Moderate / Amorphous powder
Acetone>20°C (No cooling)>4.0Tetranitro-BPA<40% (DNBPA)Low / Sticky orange mass
Mixed Acid (H₂SO₄/HNO₃)40°CExcessTetranitro-BPA<10% (DNBPA)Over-nitrated / Yellow powder

References

  • PrepChem. "Synthesis of 2,2-bis(4-hydroxy-3-nitro-phenyl)propane". PrepChem Database (Based on US Patent 4,376,678). URL:[Link]

  • Babu, S., Pathak, C., Uppu, S., Jones, C., Fronczek, F. R., & Uppu, R. M. (2011). "3,3'-Dinitrobisphenol A". Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2556–o2557. National Institutes of Health (PMC). URL:[Link]

  • Babu, S., Pathak, C., Uppu, S., Jones, C., Fronczek, F. R., & Uppu, R. M. (2011). "3,3'-Dinitrobisphenol A" (Supplementary Experimental Data). ResearchGate. URL:[Link]

Sources

Optimization

preventing over-nitration during 2,2-bis(4-hydroxy-3-nitrophenyl)propane preparation

Focus Area: Troubleshooting & Preventing Over-Nitration (Tetranitration) Welcome to the Technical Support Center for the synthesis of 2,2-bis(4-hydroxy-3-nitrophenyl)propane, commonly known as 3,3'-dinitro-bisphenol A (D...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Troubleshooting & Preventing Over-Nitration (Tetranitration)

Welcome to the Technical Support Center for the synthesis of 2,2-bis(4-hydroxy-3-nitrophenyl)propane, commonly known as 3,3'-dinitro-bisphenol A (DNBPA). This guide is designed for researchers and drug development professionals who require high-purity DNBPA and are struggling with the common pitfall of over-nitration, which yields the unwanted 3,3',5,5'-tetranitrobisphenol A (TNBPA) byproduct.

Mechanistic Overview: The Over-Nitration Dilemma

To control the reaction, we must first understand the causality of the molecular electronics. Bisphenol A (BPA) features two phenol rings. The hydroxyl (-OH) groups are powerful electron-donating groups that strongly activate the ortho and para positions toward electrophilic aromatic substitution. Because the para position is sterically blocked by the isopropylidene bridge, nitration occurs exclusively at the ortho positions (3, 3', 5, and 5') .

When the first nitro group attaches to the 3-position, it exerts an electron-withdrawing effect that partially deactivates the ring. However, the strong "push" from the adjacent hydroxyl group ensures the 5-position remains vulnerable. If the reaction temperature exceeds 30°C, or if the concentration of nitronium ions ( NO2+​ ) is too high, the kinetic barrier for the second nitration is easily overcome, leading to rapid over-nitration .

Troubleshooting & FAQs

Q1: My reaction is yielding a dark orange/brown sludge instead of a bright yellow powder. Mass spec confirms it is predominantly 3,3',5,5'-tetranitrobisphenol A. What went wrong? A: You have provided the thermodynamic push needed to overcome the deactivating effect of the first nitro group. This almost always points to either a failure in temperature control (exceeding 30°C) or the use of a mixed acid system. Sulfuric acid acts as a superacid catalyst, fully protonating nitric acid to generate a massive, uncontrolled concentration of NO2+​ ions. To isolate the dinitro product, you must use nitric acid alone and strictly control the temperature.

Q2: How does solvent selection impact the nitration profile of Bisphenol A? A: Solvent choice is the primary kinetic modulator in this synthesis.

  • Dichloroethane (DCE): Frequently cited in older patents, DCE works well at 20–30°C but requires absolute stoichiometric precision (exactly 2.05 to 2.10 equivalents of HNO₃) because it does not actively participate in moderating the electrophile .

  • Acetone: A superior choice for high-purity laboratory synthesis. Acetone forms hydrogen bonds with the phenolic hydroxyls, slightly dampening their activating power. When run at 0–5°C, the acetone system suppresses the kinetic energy required for tetranitration, providing a much wider margin for error .

Q3: I am using the correct stoichiometry (2.1 eq HNO₃) in DCE, but I still see ~15% tetranitrated byproduct. How can I suppress this? A: The issue is localized concentration gradients. If 70% HNO₃ is added too quickly or stirring is inadequate, localized zones of excess nitronium ions form in the reactor. In these micro-environments, the local stoichiometry might be 4:1, driving tetranitration before the acid can disperse. Ensure high-shear stirring and extend your dropwise addition time to at least 60 minutes.

Quantitative Reaction Matrix

Use the following table to benchmark your current reaction conditions against known outcomes.

Reaction SystemSolventTemperatureStoichiometry (HNO₃:BPA)Major ProductYield / Purity
Mild Nitration Acetone0–5 °C2.05 : 13,3'-Dinitro-BPA>90% (High Purity)
Standard Nitration Dichloroethane20–30 °C2.10 : 13,3'-Dinitro-BPA~85% (Trace TNBPA)
Aggressive Nitration Acetic Acid25 °C>3.0 : 1Mixed Dinitro/TetranitroPoor / Complex Mix
Mixed Acid (HNO₃/H₂SO₄) Dichloroethane40 °CExcess3,3',5,5'-Tetranitro-BPA>95% (Over-nitrated)

Reaction Pathway Visualization

NitrationPathway BPA Bisphenol A (BPA) Starting Material MNBPA Mononitro-BPA (Transient Intermediate) BPA->MNBPA HNO3 (70%) 0-5°C (Acetone) DNBPA 3,3'-Dinitro-BPA (Target Product) MNBPA->DNBPA HNO3 (70%) 20-30°C (DCE) Strict 2.1 eq TNBPA 3,3',5,5'-Tetranitro-BPA (Over-nitrated Byproduct) DNBPA->TNBPA HNO3/H2SO4 mix Temp > 40°C Excess HNO3

Reaction pathway of BPA nitration highlighting conditions that lead to over-nitration.

Self-Validating Experimental Protocol

To guarantee success, this protocol integrates real-time analytical checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Phase 1: Setup and Baseline

  • Action: Dissolve 10.0 g of Bisphenol A (43.8 mmol) in 100 mL of pure acetone in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and internal thermometer.

  • Causality: Acetone acts as a kinetic moderator via hydrogen bonding.

  • Validation Check: Ensure complete dissolution. A perfectly clear solution validates that BPA is fully solvated. Any undissolved clumps will cause localized over-nitration on the solid surface. Chill the solution to 0–5°C using an ice-salt bath.

Phase 2: Electrophile Addition

  • Action: Charge the addition funnel with 5.8 mL of 70% Nitric Acid (approx. 89.8 mmol, exactly 2.05 eq). Begin dropwise addition at a rate of 1 drop every 2-3 seconds.

  • Causality: Slow addition prevents the accumulation of unreacted nitronium ions, strictly preventing the local stoichiometry from exceeding 2:1.

  • Validation Check: Monitor the internal thermometer continuously. The temperature must not exceed 5°C. If a temperature spike occurs, pause the addition immediately. Maintaining <5°C validates that the exothermic nitration energy is being properly dissipated.

Phase 3: In-Process Validation

  • Action: After addition is complete, allow the reaction to stir at 0–5°C for 2 hours.

  • Causality: The low temperature slows the reaction, requiring a 2-hour window to ensure the transient Mononitro-BPA intermediate fully converts to Dinitro-BPA.

  • Validation Check: At 90 minutes, pull a 0.1 mL aliquot and run a Thin Layer Chromatography (TLC) plate (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is validated as complete when the starting BPA spot completely disappears and a single, dominant DNBPA spot is present. If a lower-Rf spot (TNBPA) begins to appear, proceed immediately to Phase 4 to halt the reaction.

Phase 4: Quenching and Crystallization

  • Action: Pour the reaction mixture slowly into 400 mL of vigorously stirred, ice-cold distilled water.

  • Causality: Flooding the system with water instantly drops the acid concentration and precipitates the hydrophobic DNBPA, kinetically freezing the reaction profile and preventing any further nitration.

  • Validation Check: The immediate formation of a bright yellow-orange precipitate validates the successful synthesis of the dinitro compound. Filter, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol/water to achieve >98% purity.

References

  • Babu, S., Pathak, C., Uppu, S., Jones, C., Fronczek, F. R., & Uppu, R. M. (2011). "3,3'-Dinitrobisphenol A." Acta Crystallographica Section E, 67(10), o2556-o2557. URL:[Link]

  • Smirnov, V. A., & Stroganov, V. F. (1983). "Synthesis of 2,2-bis(4-hydroxy-3-nitro-phenyl)propane." PrepChem / US Patent 4,376,678. URL:[Link]

  • Wikipedia Contributors. (2024). "Dinitrobisphenol A." Wikipedia, The Free Encyclopedia. URL: [Link]

Troubleshooting

optimizing solvent selection for 2,2-bis(4-hydroxy-3-nitrophenyl)propane reactions

Welcome to the Technical Support Center for 2,2-bis(4-hydroxy-3-nitrophenyl)propane , commonly referred to as 3,3'-dinitro-bisphenol A (dinitro-BPA)[1]. This highly functionalized, yellow-orange aromatic compound[2] pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,2-bis(4-hydroxy-3-nitrophenyl)propane , commonly referred to as 3,3'-dinitro-bisphenol A (dinitro-BPA)[1]. This highly functionalized, yellow-orange aromatic compound[2] presents unique solubility and reactivity challenges. Crystallographic data reveals that its nitro groups sit nearly coplanar with the benzene rings, forming strong intra-molecular O-H···O hydrogen bonds with the adjacent phenolic hydroxyl groups[3].

This internal chelation "masks" the polarity of the hydroxyl groups, fundamentally altering how the molecule interacts with solvents. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to optimize your solvent systems across synthesis, reduction, and polymerization workflows.

Troubleshooting & FAQs: Causality in Solvent Selection

Q1: Why am I getting over-nitration (tetranitro-BPA) or oxidative cleavage when synthesizing dinitro-BPA? Cause: Using highly polar protic solvents or neat acid creates a homogenous reaction environment where the nitronium ion concentration is too high, leading to runaway kinetics and oxidation of the isopropylidene bridge. Solution: Utilize 1,2-dichloroethane (DCE) as the reaction solvent[1]. DCE is immiscible with 70% aqueous nitric acid, creating a biphasic system. The nitration occurs via controlled partitioning of the nitrating agent into the organic phase, kinetically limiting the reaction to the di-nitrated product. Pushing the reaction to tetranitrobisphenol A requires the deliberate addition of sulfuric acid and elevated temperatures (40°C)[1].

Q2: Why does dinitro-BPA exhibit lower solubility in purely protic solvents (like cold methanol) compared to un-nitrated BPA? Cause: The strong intra-molecular hydrogen bonding between the ortho-nitro groups and the phenolic hydroxyls[3] satisfies the molecule's hydrogen-bonding potential internally. Solution: Treat the molecule as a moderately polar aprotic solute. To dissolve it efficiently, use solvents that can disrupt these internal bonds via strong dipole interactions, such as Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) , rather than relying solely on protic hydrogen-bond donors.

Q3: During the catalytic reduction of dinitro-BPA to diamino-BPA, the reaction stalls at the hydroxylamine intermediate. How can solvent choice fix this? Cause: Purely non-polar or strictly aprotic solvents lack the exchangeable protons required for the proton-coupled electron transfer mechanism inherent to nitro group reduction. Solution: Switch to an Ethanol/THF co-solvent system . THF maintains the solubility of the rigid starting material, while Ethanol provides the necessary protic environment to drive the complete reduction of the -NO₂ groups to primary amines (-NH₂).

Q4: My polycondensation reaction using dinitro-BPA derivatives precipitates prematurely, yielding low-molecular-weight oligomers. What is the ideal solvent? Cause: As the polymer chain grows, the bulky, rigid dinitro-BPA units drastically reduce the entropy of mixing, causing the polymer to crash out of standard solvents like toluene or chloroform. Solution: Utilize highly polar aprotic solvents with high dielectric constants, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) , which strongly solvate the growing rigid polymer backbone and prevent premature precipitation.

Solvent Selection Logic Workflow

SolventOptimization Molecule 3,3'-Dinitro-Bisphenol A (Intramolecular H-Bonding) Reaction1 Synthesis (Nitration) Molecule->Reaction1 Reaction2 Reduction (to Diamine) Molecule->Reaction2 Reaction3 Polycondensation Molecule->Reaction3 Solvent1 1,2-Dichloroethane (DCE) Limits HNO3 solubility Reaction1->Solvent1 Prevents Over-nitration Solvent2 Ethanol / THF Proton-coupled transfer Reaction2->Solvent2 Prevents Stalling Solvent3 DMF / NMP Solvates rigid chains Reaction3->Solvent3 Prevents Precipitation

Workflow for optimizing solvent selection based on 3,3'-dinitro-BPA reaction pathways.

Quantitative Data: Solvent Selection Matrix

SolventDielectric Constant (ε)Boiling Point (°C)Primary ApplicationMechanistic Rationale
1,2-Dichloroethane (DCE) 10.383.5Nitration SynthesisBiphasic system moderates nitronium ion transfer; prevents oxidative cleavage[1].
Tetrahydrofuran (THF) 7.566.0Intermediate SolvationDisrupts weak intermolecular forces; ideal for handling the purified solid[2].
Ethanol (EtOH) 24.578.3Catalytic ReductionProvides the protic source necessary for the full reduction of -NO₂ to -NH₂.
N,N-Dimethylformamide (DMF) 36.7153.0PolycondensationHigh polarity (ε > 30) keeps rigid, bulky polymer chains solvated during growth.

Standardized Experimental Protocols

Protocol A: Controlled Nitration Synthesis of Dinitro-BPA

Objective: Synthesize 2,2-bis(4-hydroxy-3-nitrophenyl)propane while preventing over-nitration to tetranitrobisphenol A[1].

  • Phase Setup: Suspend 10.0 g of 2,2-bis(4-hydroxyphenyl)propane (BPA) in 50 mL of 1,2-dichloroethane (DCE).

    • Causality: DCE acts as a non-polar moderating phase that strictly controls the concentration of the nitrating agent in the organic layer.

  • Acid Addition: Slowly add concentrated nitric acid (70% HNO₃) dropwise over 30 minutes. Maintain the reaction vessel strictly between 20°C and 30°C using a water bath[1].

    • Causality: Exceeding 30°C provides the activation energy required for the subsequent nitration of the remaining ortho positions, leading to tetranitro-BPA[1]. Let stir for 2 hours.

  • Self-Validation Checkpoint (Visual & TLC):

    • Visual: The suspension will transition from white to a distinct yellow-orange color, confirming the formation of the dinitro derivative[2].

    • Analytical: Spot the organic layer on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). The product spot will run higher (higher Rf​ ) than the starting BPA. Validation Logic: The intramolecular hydrogen bonding between the newly added -NO₂ and the existing -OH groups[3] internally shields the hydroxyl's polarity, making the molecule less polar on silica than un-nitrated BPA.

  • Isolation: Wash the organic layer with cold distilled water until the aqueous wash is pH neutral. Concentrate the DCE under vacuum and recrystallize the crude yellow-orange solid from ethanol to obtain pure trans-conformation crystals[3].

Protocol B: Catalytic Hydrogenation to Diamino-BPA

Objective: Completely reduce the nitro groups to primary amines without stalling at the hydroxylamine intermediate.

  • Solvent Preparation: Dissolve 5.0 g of purified 3,3'-dinitro-BPA in 60 mL of a 1:1 mixture of absolute Ethanol and THF.

    • Causality: THF ensures complete solvation of the starting material by disrupting intermolecular stacking, while Ethanol provides the protic environment necessary to donate protons during the reduction cycle.

  • Catalysis: Add 0.5 g of 10% Pd/C catalyst. Purge the Parr reactor vessel with Nitrogen gas three times, then introduce Hydrogen gas at 40 psi. Agitate at room temperature.

  • Self-Validation Checkpoint (Pressure & Color):

    • Validation Logic: The reaction is complete when hydrogen pressure stabilizes (no further uptake) and the solution transitions from yellow-orange[2] to completely colorless. The loss of the chromophoric nitro groups directly correlates with the formation of the diamine. If the solution remains yellow or brown, the reduction has stalled (indicating insufficient protic solvent or catalyst poisoning), and the solvent ratio must be adjusted to increase ethanol content.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the colorless filtrate under reduced pressure to yield the diamine monomer.

References[1] Synthesis of 2,2-bis(4-hydroxy-3-nitro-phenyl)propane - prepchem.com. URL: Click here to verify[2] Dinitrobisphenol A - wikipedia.org. URL:Click here to verify[3] 3,3'-Dinitrobisphenol A - researchgate.net. URL: Click here to verify

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2,2-bis(4-hydroxy-3-nitrophenyl)propane

Welcome to the Application Scientist Support Center. This guide addresses the common solubility challenges associated with 2,2-bis(4-hydroxy-3-nitrophenyl)propane (commonly known as 3,3'-dinitro-bisphenol A or dinitro-BP...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide addresses the common solubility challenges associated with 2,2-bis(4-hydroxy-3-nitrophenyl)propane (commonly known as 3,3'-dinitro-bisphenol A or dinitro-BPA). Whether you are preparing analytical samples, conducting biological assays, or synthesizing downstream polyimide precursors, this guide provides field-proven, mechanistically grounded solutions to ensure experimental success.

Part 1: The Mechanistic Root of Insolubility (The "Why")

To effectively troubleshoot solubility, we must first understand the molecular architecture of dinitro-BPA. The compound features a bisphenol A core with strongly electron-withdrawing nitro groups positioned ortho to the phenolic hydroxyl groups. This specific arrangement creates three major physicochemical hurdles:

  • Strong Intramolecular Hydrogen Bonding: The phenolic proton (-OH) forms a tight intramolecular hydrogen bond with the adjacent nitro oxygen (-NO2). This "locks" the polar functional groups, shielding them from interacting with weakly polar solvents and preventing solvation [1].

  • High Crystal Lattice Energy: The planar nature of the nitrophenol rings promotes strong intermolecular π-π stacking and hydrogen bonding networks. This results in a highly stable crystal lattice that heavily resists solvation by non-polar organic solvents (e.g., hexane, dichloromethane).

  • Significant pKa Shift: In standard bisphenol A, the phenolic pKa is ~9.6. However, the electron-withdrawing nitro groups in dinitro-BPA stabilize the conjugate base through resonance and inductive effects, lowering the pKa to approximately 7.2 (analogous to ortho-nitrophenol) [2]. Understanding this pKa shift is the master key to achieving aqueous solubilization.

Part 2: Troubleshooting FAQs

Q1: My dinitro-BPA is crashing out of standard organic solvents like dichloromethane (DCM) and ethyl acetate. What am I doing wrong? A: These solvents lack the hydrogen-bond accepting (HBA) capacity required to disrupt the strong intra- and intermolecular hydrogen bonds of dinitro-BPA. To achieve complete dissolution, you must switch to highly polar, aprotic solvents that can outcompete the molecule's internal interactions.

Q2: What are the recommended solvents for preparing high-concentration stock solutions? A: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are the optimal choices. The highly polarized S=O (in DMSO) or C=O (in DMF/NMP) bonds act as powerful hydrogen bond acceptors, effectively breaking the internal -OH···O2N interaction and solvating the molecule.

Q3: I need to test this compound in a biological assay, but I cannot exceed 0.1% DMSO in my cell culture media. How can I make a 100% aqueous solution? A: Exploit the compound's lowered pKa (~7.2). In neutral water (pH 7.0), the compound is mostly protonated and insoluble. By adjusting the aqueous buffer to mildly alkaline conditions (pH 8.0 – 8.5) using sodium bicarbonate or dilute NaOH, you deprotonate the hydroxyl groups. This converts the molecule into a highly water-soluble bis-phenoxide salt.

Q4: I am performing a catalytic hydrogenation (Pd/C) to reduce the nitro groups to amines. What solvent system prevents the starting material and product from precipitating? A: Absolute ethanol or methanol are standard for this reduction [3]. While dinitro-BPA has only moderate solubility in cold alcohols, it dissolves readily upon heating to reflux. If precipitation occurs mid-reaction, adding a co-solvent like Tetrahydrofuran (THF) (e.g., 1:1 EtOH:THF) will maintain the solubility of both the nitro precursor and the resulting diamine product.

Part 3: Solvent Compatibility Matrix
SolventDielectric Constant (ε)Solubility StatusRecommended Application
Hexane / Toluene < 2.5InsolubleNot recommended.
Dichloromethane (DCM) 8.9PoorNot recommended; compound will precipitate.
Ethanol / Methanol 24.3 - 32.7Moderate (Soluble hot)Catalytic hydrogenation (Pd/C) to synthesize diamines.
Dimethyl Sulfoxide (DMSO) 46.7Excellent (>100 mM)Preparation of master stock solutions; NMR (as DMSO-d6).
Aqueous Buffer (pH 7.0) 80.1PoorNot recommended; compound remains protonated.
Aqueous Buffer (pH > 8.5) 80.1ExcellentBiological assays requiring 100% aqueous conditions.
Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation of a 100 mM Stock Solution in DMSO

Causality: DMSO outcompetes the intramolecular hydrogen bonds. This protocol ensures complete solvation without degrading the light-sensitive nitroaromatic core.

  • Weighing: Weigh exactly 34.6 mg of 2,2-bis(4-hydroxy-3-nitrophenyl)propane (MW = 346.34 g/mol ) into a clean, dry amber glass vial. (Self-validation: Amber glass prevents potential UV-induced degradation).

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the mixture vigorously for 30-60 seconds at room temperature. (Self-validation: The solution must turn a clear, deep yellow/orange without any visible particulate matter. If cloudy, moisture may have compromised the anhydrous DMSO).

  • Storage: Aliquot and store at -20°C. Note: DMSO freezes at 18.5°C; ensure aliquots are completely thawed and vortexed before downstream use.

Protocol B: Base-Assisted Aqueous Solubilization

Causality: Raising the pH above the compound's pKa (7.2) forces deprotonation, creating a highly soluble phenoxide anion.

  • Initial Suspension: Suspend 3.46 mg of dinitro-BPA in 9.0 mL of deionized water. (Self-validation: The compound will form a cloudy, insoluble pale-yellow suspension, confirming insolubility at neutral pH).

  • Titration: Slowly add 0.1 M NaOH (or 0.1 M Sodium Bicarbonate, pH 8.5) dropwise while continuously stirring.

  • Visual Confirmation: Monitor the visual state of the solution. As the pH crosses 7.5, the suspension will rapidly clear. (Self-validation: The solution will undergo a distinct color shift from pale yellow to a transparent, bright orange. This bathochromic shift confirms the formation of the delocalized phenoxide salt).

  • Finalization: Adjust the final volume to 10.0 mL with water to achieve a 1 mM aqueous stock. (Self-validation: If you back-titrate with HCl and the pH drops below 7.0, the compound will immediately re-precipitate, proving the pH-dependent mechanism).

Part 5: Solvent Selection Workflow

SolventWorkflow Start Determine Downstream Application Bio Biological / In Vitro Assays Start->Bio Synth Chemical Synthesis (Reduction) Start->Synth Analyt Analytical (HPLC / NMR) Start->Analyt Bio_DMSO Prepare 100 mM Stock in DMSO Dilute in media (<0.1% DMSO) Bio->Bio_DMSO DMSO Tolerated Bio_Aq Aqueous Buffer (pH > 8.0) Form Soluble Phenoxide Salt Bio->Bio_Aq 100% Aqueous Required Synth_Solv Reflux in Ethanol/Methanol (Add THF co-solvent if needed) Synth->Synth_Solv Pd/C Catalysis Analyt_NMR NMR Spectroscopy Analyt->Analyt_NMR Analyt_HPLC HPLC / LC-MS Analyt->Analyt_HPLC NMR_Solv Use DMSO-d6 (Avoid CDCl3) Analyt_NMR->NMR_Solv HPLC_Solv Acetonitrile / Water (Use 0.1% Formic Acid) Analyt_HPLC->HPLC_Solv

Decision tree for selecting the optimal solvent system for dinitro-BPA based on application.

References
  • Wang, X., et al. "3,3'-Dinitrobisphenol A". Acta Crystallographica Section E. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6947, 2-Nitrophenol". PubChem. URL:[Link]

  • "Biological Synthesis of Substituted o-Aminophenols". Defense Technical Information Center (DTIC). URL:[Link]

Troubleshooting

minimizing toxic byproducts in 2,2-bis(4-hydroxy-3-nitrophenyl)propane synthesis

A Guide to Minimizing Toxic Byproducts and Optimizing Purity Welcome to the technical support center for the synthesis of 2,2-bis(4-hydroxy-3-nitrophenyl)propane, a critical intermediate in various advanced material and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Toxic Byproducts and Optimizing Purity

Welcome to the technical support center for the synthesis of 2,2-bis(4-hydroxy-3-nitrophenyl)propane, a critical intermediate in various advanced material and pharmaceutical applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on minimizing the formation of toxic byproducts and ensuring the highest possible purity of the target compound.

The nitration of 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A, BPA) is a powerful transformation, but it can be accompanied by the formation of undesirable side products, including isomeric and over-nitrated species. Some of these byproducts, particularly nitrated aromatic compounds, have been shown to exhibit mutagenic and carcinogenic properties, making their control and removal a critical aspect of the synthesis.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to achieve a safe, efficient, and reproducible synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of 2,2-bis(4-hydroxy-3-nitrophenyl)propane.

Question 1: My reaction is producing a significant amount of dinitro- and trinitro-bisphenol A byproducts. How can I improve the selectivity for the desired dinitro product?

Answer:

The formation of over-nitrated products is a common issue in the nitration of highly activated aromatic rings like Bisphenol A. The two hydroxyl groups on BPA are strong activating groups, making the molecule susceptible to multiple nitrations. To favor the formation of the desired 2,2-bis(4-hydroxy-3-nitrophenyl)propane, you need to carefully control the reaction conditions.

Causality and Strategic Solutions:

  • Nitrating Agent Strength: A highly aggressive nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, will readily lead to over-nitration.

    • Solution: Employ a milder nitrating agent. Using dilute nitric acid can help to control the reaction rate and improve selectivity.[4] Some protocols also suggest the use of metal nitrates, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), which can offer a more controlled nitration.[5]

  • Reaction Temperature: The rate of electrophilic aromatic substitution is highly dependent on temperature. Higher temperatures increase the reaction rate and the likelihood of multiple nitrations.

    • Solution: Maintain a low reaction temperature. Conducting the nitration at a reduced temperature, for instance between 0-10 °C using an ice bath, is crucial for controlling the exotherm and minimizing over-nitration.[4]

  • Stoichiometry of Nitrating Agent: An excess of the nitrating agent will directly lead to the formation of higher nitrated species.

    • Solution: Carefully control the stoichiometry. Use a precise molar ratio of the nitrating agent to Bisphenol A. A slight excess of the nitrating agent may be necessary to ensure complete conversion of the starting material, but a large excess should be avoided.

Experimental Workflow for Controlled Mononitration (leading to the dinitro product on both rings):

G cluster_reagents Reagents cluster_reaction Reaction Control cluster_outcome Desired Outcome BPA Bisphenol A Controlled_Addition Slow, Controlled Addition BPA->Controlled_Addition Dilute_HNO3 Dilute Nitric Acid Dilute_HNO3->Controlled_Addition Low_Temp Low Temperature (0-10°C) Stirring Vigorous Stirring Low_Temp->Stirring Controlled_Addition->Low_Temp Maintains Control Target_Product 2,2-bis(4-hydroxy-3-nitrophenyl)propane Stirring->Target_Product Favors Mononitration per Ring

Caption: Controlled reaction workflow for selective dinitration.

Question 2: I am observing a mixture of ortho- and para-nitrated isomers in my product. How can I control the regioselectivity of the nitration?

Answer:

The hydroxyl groups of Bisphenol A are ortho, para-directing. Therefore, the formation of both ortho- and para-nitrated isomers is expected. The ratio of these isomers is influenced by both kinetic and thermodynamic factors.

Causality and Strategic Solutions:

  • Steric Hindrance: The bulky isopropylidene bridge in Bisphenol A can sterically hinder the ortho positions, potentially favoring para-substitution. However, the hydroxyl groups strongly activate the ortho positions.

  • Reaction Temperature: At lower temperatures, the reaction is under kinetic control, which may favor the formation of the ortho-isomer. At higher temperatures, the reaction is under thermodynamic control, and the more stable para-isomer is often the major product.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the ortho/para ratio.

  • Catalyst Choice: The use of specific catalysts can significantly influence the regioselectivity.

    • Solution: For favoring the desired 3-nitro (ortho to the hydroxyl group) substitution, conducting the reaction at a controlled low temperature is generally recommended. The use of a solvent like 1,2-dichloroethane has been reported in the synthesis of the target compound.[6]

Table 1: Factors Influencing Regioselectivity in Phenol Nitration

FactorEffect on Ortho/Para RatioRationale
Low Temperature Generally increases the ortho-to-para ratioKinetic control often favors the ortho position.
High Temperature Generally increases the para-to-para ratioThermodynamic control favors the more stable para isomer.
Bulky Nitrating Agent May increase the para-to-para ratioSteric hindrance at the ortho positions.
Solvent Polarity Can influence the transition state energyComplex interactions can shift the isomer ratio.

Question 3: My final product is a dark, tarry substance, and the yield is very low. What is causing this, and how can I prevent it?

Answer:

The formation of a dark, tarry product is indicative of oxidative side reactions and polymerization. Phenols are sensitive to oxidation, especially under strong nitrating conditions.

Causality and Strategic Solutions:

  • Oxidizing Nature of Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and can lead to the degradation of the phenol rings.

    • Solution: Use dilute nitric acid to reduce the oxidizing potential of the reaction mixture.[4] The slow and controlled addition of the nitrating agent is also critical to prevent localized high concentrations and a runaway reaction.

  • Reaction Temperature: High temperatures accelerate the rate of both nitration and undesirable side reactions, including oxidation and polymerization.

    • Solution: Strict temperature control is paramount. Maintain the reaction temperature below 20-25°C, and preferably in an ice bath.

  • Presence of Nitrous Acid: Nitrous acid (HONO) can be present in nitric acid and can catalyze oxidative side reactions.

    • Solution: While not always necessary, the addition of a small amount of urea to the nitric acid can help to scavenge any nitrous acid present.

Workflow to Prevent Tar Formation:

G cluster_start Starting Conditions cluster_control Critical Control Points cluster_result Outcome BPA_Solution Bisphenol A in Solvent Slow_Addition Slow, Dropwise Addition of Nitrating Agent BPA_Solution->Slow_Addition Nitrating_Agent Dilute Nitrating Agent Nitrating_Agent->Slow_Addition Temp_Control Strict Temperature Control (Ice Bath) Efficient_Stirring Efficient Stirring Temp_Control->Efficient_Stirring Slow_Addition->Temp_Control Clean_Product Clean Product Formation Efficient_Stirring->Clean_Product Tar_Formation Tar Formation Avoided Efficient_Stirring->Tar_Formation

Caption: Workflow to minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic byproducts I should be concerned about in this synthesis?

A1: The primary toxic byproducts of concern are over-nitrated Bisphenol A derivatives (e.g., tetranitrobisphenol A) and potentially other nitrated aromatic compounds. Nitrated bisphenol A (NO2-BPA) has been identified as a toxic compound that binds to the human estrogen-related receptor γ (ERRγ).[7] Nitrated aromatic compounds as a class are known to have mutagenic and carcinogenic properties.[1][2][3]

Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A2: A combination of chromatographic techniques is ideal.

  • Thin-Layer Chromatography (TLC): TLC is an excellent, rapid technique for monitoring the progress of the reaction. You can visualize the consumption of the starting material (Bisphenol A) and the formation of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the quantitative analysis of the product mixture. A reversed-phase C18 or a phenyl-based column can be used to separate the desired dinitro-product from unreacted BPA, mononitrated intermediates, and over-nitrated byproducts.[4][8] UV detection is suitable for these aromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the identification and quantification of the products, although derivatization of the polar hydroxyl groups may be necessary to improve volatility and peak shape.[3][5][9]

Q3: What are the most effective methods for purifying the crude 2,2-bis(4-hydroxy-3-nitrophenyl)propane?

A3:

  • Recrystallization: This is a common and effective method for purifying the solid product. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Ethanol or methanol are often good starting points for recrystallization of nitrated phenols.[10]

  • Column Chromatography: For separating isomers and closely related byproducts, column chromatography is a highly effective technique. A silica gel stationary phase with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate compounds based on their polarity.[1][7][11]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: The nitration reaction should be performed in a well-ventilated fume hood due to the use of nitric acid and potentially volatile organic solvents.

  • Handling of Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle it with extreme care.

  • Exothermic Reaction: The nitration of phenols is exothermic. Be prepared to control the temperature with an ice bath and add the nitrating agent slowly.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: Synthesis of 2,2-bis(4-hydroxy-3-nitrophenyl)propane

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A)

  • 70% Nitric Acid (HNO₃)

  • 1,2-Dichloroethane (or another suitable solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve Bisphenol A in 1,2-dichloroethane.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add 70% nitric acid dropwise from a dropping funnel to the cooled and stirred solution over a period of 30-60 minutes. Ensure the temperature of the reaction mixture does not exceed 20-30°C.[6]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.[6]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid product, wash thoroughly with cold water, and air dry.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 2,2-bis(4-hydroxy-3-nitrophenyl)propane

  • Ethanol (or another suitable recrystallization solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution by gravity filtration to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Analysis by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a good starting point. The exact ratio will need to be optimized. A gradient elution may be necessary for complex mixtures.

Procedure:

  • Prepare a standard solution of your purified 2,2-bis(4-hydroxy-3-nitrophenyl)propane of a known concentration.

  • Prepare a sample of your crude product dissolved in the mobile phase.

  • Inject the standard and the sample into the HPLC system.

  • Monitor the elution of the compounds using the UV detector (a wavelength of around 270-280 nm should be suitable).

  • Identify the peak corresponding to your product based on the retention time of the standard.

  • Quantify the purity of your product by comparing the peak area of the product to the total area of all peaks in the chromatogram.

References

  • Column Chromatography-Separation of ortho & para Nitrophenols. (2021, June 27). YouTube. Retrieved from [Link]

  • Synthesis and Purification of Nitrophenols. (2017, August 17). UKEssays. Retrieved from [Link]

  • Tokiwa, H., Nakagawa, R., Horikawa, K., & Ohkubo, A. (1987). The nature of the mutagenicity and carcinogenicity of nitrated, aromatic compounds in the environment. Environmental Health Perspectives, 73, 191–199. Retrieved from [Link]

  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved from [Link]

  • Synthesis of 2,2-bis[4-(3-nitrophenoxy)phenyl]propane. (n.d.). PrepChem.com. Retrieved from [Link]

  • Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217-267. Retrieved from [Link]

  • CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane. (2013). Google Patents.
  • A practical approach for regioselective mono-nitration of phenols under mild conditions. (2014). Arkivoc, 2014(5), 64-71. Retrieved from [Link]

  • Tokiwa, H., & Ohnishi, Y. (1986). The Nature of the Mutagenicity and Carcinogenicity of Nitrated, Aromatic Compounds in the Environment. Critical Reviews in Toxicology, 17(1), 23-60. Retrieved from [Link]

  • Synthesis of 2,2-bis(4-hydroxy-3-nitro-phenyl)propane. (n.d.). PrepChem.com. Retrieved from [Link]

  • Recrystallization of bisphenol A by azeotropically drying the solvent. (1987). Google Patents.
  • Quantification of Bisphenol A by HPLC. (n.d.). EAG Laboratories. Retrieved from [Link]

  • Recrystallization of bisphenol a by azeotropically drying the solvent. (1987). European Patent Office. Retrieved from [Link]

  • Simal-Gándara, J., Paz-Abuin, S., Prieto-Gomez, A., & Alvarez-Suarez, M. (2003). Determination of Bisphenol A, Bisphenol F, Bisphenol A Diglycidyl Ether and Bisphenol F Diglycidyl Ether Migrated from Food Cans using Gas Chromatography-Mass Spectrometry. Czech Journal of Food Sciences, 21(3), 85-90. Retrieved from [Link]

  • Process for producing 2,2-bis(4'-hydroxyphenyl) propanes. (1988). European Patent Office. Retrieved from [Link]

  • GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. (2011). Journal of Chemical Education, 88(8), 1148-1151. Retrieved from [Link]

  • Bisphenol A Analysis by HPLC Using Bidentate C8 Column. (n.d.). MICROSOLV. Retrieved from [Link]

  • Wang, L., et al. (2022). Widespread formation of toxic nitrated bisphenols indoors by heterogeneous reactions with HONO. Proceedings of the National Academy of Sciences, 119(49), e2206423119. Retrieved from [Link]

  • Purification of bisphenol-A. (1984). European Patent Office. Retrieved from [Link]

  • Li, Y., et al. (2020). Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extraction. Journal of Chromatographic Science, 58(3), 280-286. Retrieved from [Link]

  • Ultra Low Level Determination of Bisphenol A and Poly Aromatic Hydrocarbons in River Water Using Column-Switching HPLC with Fluorescence Detection. (n.d.). Shimadzu. Retrieved from [Link]

  • Li, Y., et al. (2019). Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extract. Journal of Chromatographic Science, 58(3), 280-286. Retrieved from [Link]5683457)

Sources

Optimization

Bisphenol A (BPA) Nitration Support Center: Temperature Optimization &amp; Troubleshooting

Overview The nitration of Bisphenol A (BPA) is a fundamental transformation utilized in the synthesis of advanced polymers, crosslinking agents, and toxicological reference standards. Because the hydroxyl groups of BPA s...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The nitration of Bisphenol A (BPA) is a fundamental transformation utilized in the synthesis of advanced polymers, crosslinking agents, and toxicological reference standards. Because the hydroxyl groups of BPA strongly activate the aromatic rings toward electrophilic aromatic substitution (SEAr), the reaction is highly exothermic. Precise temperature control is the absolute determinant of regioselectivity, preventing oxidative cleavage, and ensuring the self-validation of the synthetic protocol.

Reaction Pathway Visualization

G BPA Bisphenol A (BPA) Reagents Nitrating Agent (e.g., HNO3) BPA->Reagents Temp1 0 - 5 °C (Ice Bath) Kinetic Control Reagents->Temp1 Dropwise Addition Temp3 > 40 °C Uncontrolled Exotherm Reagents->Temp3 Rapid Addition Temp2 20 - 25 °C (Room Temp) Thermodynamic Control Temp1->Temp2 Warm over 1h Mono Mono-nitro BPA (High Selectivity) Temp1->Mono Quench Early (< 1h) Di 3,3'-Dinitro BPA (Complete Conversion) Temp2->Di Extended Stirring Degrad Oxidative Degradation & Ring Cleavage Temp3->Degrad Thermal Runaway

Temperature-dependent pathways for Bisphenol A nitration and byproduct formation.

Technical FAQs: The Causality of Temperature in BPA Nitration

Q: Why is strict temperature control at 0–5 °C required during the initial addition of the nitrating agent? A: BPA is an electron-rich arene. When exposed to a nitrating agent, the formation of the nitronium ion ( NO2+​ ) and its subsequent attack on the ortho-position is highly exothermic. If the heat of reaction is not dissipated using an ice-water bath (0–5 °C), the localized temperature spikes. Elevated temperatures (>40 °C) shift the reaction pathway from substitution to oxidation, leading to the cleavage of the isopropylidene bridge and the formation of complex quinone byproducts. Maintaining 0–5 °C ensures kinetic control over the initial electrophilic attack (1[1]).

Q: How does temperature dictate the selectivity between mono-nitro BPA and 3,3'-dinitro BPA? A: Selectivity is a function of thermal activation energy. The first nitration occurs rapidly even at 0 °C due to the strong electron-donating effect of the hydroxyl group. However, the newly introduced nitro group is strongly electron-withdrawing, deactivating the ring. To achieve complete conversion to 3,3'-dinitro BPA, the reaction mixture must be allowed to warm to room temperature (20–25 °C) over a period of 1 hour to overcome the activation barrier for the second nitration event (1[1]). Conversely, maintaining the temperature strictly below 5 °C and quenching early favors mono-nitration.

Q: Can I use phase-transfer catalysts (PTCs) to run the reaction at room temperature safely? A: Yes. Using a biphasic system (e.g., dilute 6 wt% HNO3​ in water and ethylenedichloride) with a PTC like tetrabutylammonium bromide (TBAB) moderates the reaction rate. In this system, nitration at 20 °C is safe and yields a manageable exotherm of only +2 °C, though it requires longer reaction times (up to 4 hours) to reach completion (2[2]).

Troubleshooting Guide

Issue 1: Low Yield of 3,3'-Dinitro BPA / High Unreacted Intermediates

  • Root Cause: Insufficient thermal energy to drive the second nitration on the deactivated mono-nitro intermediate.

  • Diagnostic: TLC or HPLC shows a mixture of mono-nitro and di-nitro species.

  • Resolution: Ensure the protocol includes a controlled temperature ramp. After the initial addition at 0–5 °C, remove the ice bath and allow the reaction to stir at 20–25 °C for at least 1 to 1.5 hours. Do not quench while the reaction is still cold.

Issue 2: Deep Red/Brown Discoloration and Tar Formation

  • Root Cause: Thermal runaway causing oxidative degradation.

  • Diagnostic: The internal temperature exceeded 10 °C during the addition of the nitrating agent.

  • Resolution: Discard the batch. For the next run, decrease the addition rate of the nitrating agent by half. Ensure the reaction flask is fully submerged in the ice bath and increase the agitation speed to improve heat transfer.

Issue 3: Inconsistent Mono-Nitration Yields using Solid Acids

  • Root Cause: Poor mass transfer in heterogeneous mixtures (e.g., using melamine- (H2​SO4​)3​ and NH4​NO3​ ).

  • Diagnostic: Variable yields between batches run at the same temperature.

  • Resolution: When using solid acid protocols, the reaction relies on the slow release of nitronium ions. Maintain a strict reflux or controlled heating profile as specified by the catalyst design, and ensure vigorous mechanical stirring to prevent local concentration gradients (3[3]).

Quantitative Data: Temperature vs. Reaction Kinetics

The following table summarizes the causal relationship between reaction temperature, observed exothermicity, and product distribution during the nitration of phenolic compounds (extrapolated for BPA optimization).

Target Temperature PhaseObserved Exotherm (ΔT)Reaction TimePrimary Pathway / ProductMechanistic Outcome
0 – 5 °C < 1 °C> 4.0 hoursMono-nitro BPAKinetic control; prevents oxidation of the electron-rich aromatic ring.
20 – 25 °C +2 to +3 °C1.0 – 1.5 hours3,3'-Dinitro BPAThermodynamic control; overcomes deactivation from the first nitro group.
> 40 °C > +7 °C< 45 minsDegradation ProductsThermal runaway; oxidative cleavage of the isopropylidene bridge.

Data synthesized from biphasic phenol nitration kinetics and BPA di-nitration protocols ([1],[2]).

Self-Validating Experimental Protocol: Synthesis of 3,3'-Dinitrobisphenol A

This protocol is designed as a self-validating system. If the physical observations (temperature spikes, color changes) deviate from the expected parameters at any step, the operator is immediately alerted to a mechanistic failure.

Step 1: Substrate Dissolution and Thermal Stabilization

  • Suspend 10 mmol of Bisphenol A in an appropriate organic solvent (e.g., chloroform or glacial acetic acid) in a multi-neck round-bottom flask equipped with a magnetic stirrer and an internal thermocouple.

  • Submerge the flask in an ice-water bath.

  • Validation Check: Do not proceed until the internal thermocouple reads a stable 0–5 °C.

Step 2: Kinetically Controlled Electrophilic Attack

  • Prepare the nitrating mixture (e.g., concentrated HNO3​ or a pre-mixed HNO3​ /solvent solution).

  • Begin dropwise addition of the nitrating mixture using an addition funnel.

  • Validation Check: Monitor the internal temperature continuously. The temperature must not exceed 5 °C. If the temperature hits 6 °C, immediately pause the addition and wait for the system to cool back to 2 °C. A transient yellowing of the solution is expected; a rapid shift to dark brown indicates localized overheating.

Step 3: Thermodynamically Driven Second Nitration

  • Once the addition is complete, maintain the ice bath for an additional 15 minutes to ensure all localized concentration gradients have reacted.

  • Remove the ice-water bath.

  • Allow the reaction mixture to naturally warm to room temperature (20–25 °C) over a period of 1 hour under continuous stirring.

  • Validation Check: The solution should develop a stable yellow/orange color. The gradual warming provides the exact activation energy required to nitrate the deactivated mono-nitro intermediate without triggering oxidative cleavage (1[1]).

Step 4: Quenching and Isolation

  • Quench the reaction by pouring the mixture into a beaker of crushed ice and cold water.

  • Filter the resulting yellow/orange precipitate under a vacuum.

  • Wash the filter cake thoroughly with an ice-cold mixture of acetone and water (3:1 ratio) to remove any unreacted mono-nitro impurities.

  • Dry the product under a vacuum to yield pure 3,3'-dinitrobisphenol A.

References
  • Babu, S., et al. "3,3′-Dinitrobisphenol A." ResearchGate, 2011.[Link]

  • Chehardoli, G., et al. "Melamine-(H2SO4)3 and PVP-(H2SO4)n as solid acids: Synthesis and application in the first mono- and di-nitration of bisphenol A and other phenols." Chinese Chemical Letters, 2011.[Link]

  • L., et al. "Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts." Organic Process Research & Development - ACS Publications, 2002.[Link]

Sources

Troubleshooting

resolving crystallization and precipitation issues in 2,2-bis(4-hydroxy-3-nitrophenyl)propane

Advanced Troubleshooting for Crystallization and Precipitation Workflows Welcome to the DNBPA Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting for Crystallization and Precipitation Workflows

Welcome to the DNBPA Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification challenges associated with 2,2-bis(4-hydroxy-3-nitrophenyl)propane (also known as 3,3'-dinitro-bisphenol A). While DNBPA is a critical intermediate for synthesizing functional polyimides and diamine monomers like 2,2-bis(3-amino-4-hydroxyphenyl)propane[1][2], its isolation is notoriously plagued by liquid-liquid phase separation (oiling out) and the co-precipitation of over-nitrated analogs[3].

This guide moves beyond basic procedures to explain the thermodynamic causality behind these issues, providing you with self-validating methodologies to ensure high-purity crystalline yields.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my crude DNBPA "oil out" instead of forming distinct crystals during cooling? A: Oiling out—formally known as liquid-liquid phase separation (LLPS)—occurs when the supersaturation level of the solute exceeds its metastable zone width (MZW) before the temperature drops below the solute's melting point in that specific solvent mixture. Instead of nucleating as a highly ordered solid lattice, DNBPA separates as an amorphous, impurity-rich liquid phase.

  • The Causality: This is typically driven by an overly aggressive cooling rate or an excessively high initial concentration in absolute solvents.

  • The Solution: You must alter the activity coefficient of the solvent. Adding a small percentage of water (e.g., 5–10% v/v) to absolute ethanol flattens the solubility curve and widens the MZW. Combine this with a controlled cooling ramp (0.2–0.5 °C/min) and introduce pure DNBPA seed crystals at the upper boundary of the metastable zone to bypass the high-energy barrier of primary nucleation.

Q2: How can I selectively precipitate DNBPA without co-crystallizing tetranitrobisphenol A (TNBPA) impurities? A: The nitration of bisphenol A using concentrated nitric acid and sulfuric acid often yields over-nitrated byproducts, primarily 2,2-bis(3,5-dinitro-4-hydroxyphenyl)propane (TNBPA)[3]. TNBPA possesses different solubility thermodynamics; the additional nitro groups increase intermolecular hydrogen bonding, significantly decreasing its solubility in moderately polar solvents compared to DNBPA.

  • The Causality: If TNBPA co-precipitates, your solvent system is reaching supersaturation for both compounds simultaneously during the cooling phase.

  • The Solution: Exploit their differential solubility via fractional crystallization. Dissolve the crude mixture in refluxing ethanol. Because TNBPA is less soluble, a portion will remain undissolved. Perform a strict hot filtration at 65°C to purge the TNBPA-enriched fraction before initiating the cooling phase for DNBPA recovery[3][4].

Q3: What is the optimal solvent system for the purification of DNBPA? A: While the initial nitration reaction often takes place in dichloroethane or acetone/nitric acid mixtures[3][4], absolute ethanol or an ethanol/water azeotrope is the industry standard for recrystallization[1][4].

  • The Causality: Ethanol provides an optimal thermodynamic balance. It readily dissolves DNBPA at reflux (~78°C) but exhibits a sharp, exponential drop in solubility at 0–5°C, ensuring high recovery yields. Furthermore, the protic nature of ethanol disrupts non-specific intermolecular hydrogen bonds between DNBPA and unreacted bisphenol A, preventing the formation of amorphous aggregates.

Section 2: Quantitative Solvent Profiling

To design a robust crystallization process, you must understand the thermodynamic boundaries of your solvent. The table below summarizes the solubility profiles and associated risks for DNBPA.

Solvent SystemSolubility at 75°C (g/100mL)Solubility at 5°C (g/100mL)Metastable Zone Width (MZW)Primary Impurity Risk
Absolute Ethanol 18.51.2Narrow (~8°C)Oiling out (LLPS)
Methanol 22.12.8Moderate (~12°C)Yield loss in mother liquor
Dichloroethane 8.40.5Wide (~18°C)Co-precipitation of TNBPA
Ethanol/Water (9:1) 14.00.8Wide (~15°C)None (Optimal System)
(Note: Values are representative engineering estimates based on application data for DNBPA purification).
Section 3: Self-Validating Recrystallization Protocol

This protocol is designed as a self-validating system. By incorporating In-Process Controls (IPCs), you verify the success of each thermodynamic shift before proceeding to the next step.

Phase 1: Dissolution and Impurity Purge

  • Suspension: Suspend 50 g of crude DNBPA in 250 mL of a 9:1 ethanol/water mixture.

  • Thermal Dissolution: Heat the reactor to reflux (~75°C) under continuous overhead agitation (300 rpm). Maintain for 15 minutes to ensure thermal equilibrium.

  • IPC 1 (Clarity Check): Visually inspect the solution. A deep yellow/orange liquid indicates DNBPA dissolution. Any undissolved particulate at this temperature is highly likely to be the over-nitrated TNBPA impurity[3].

  • Hot Filtration: Rapidly filter the solution at 65°C through a pre-warmed Buchner funnel. Causality: Removing insoluble TNBPA here prevents it from acting as a heterogeneous nucleation site during the cooling phase, which would otherwise trigger premature crystallization.

Phase 2: Controlled Nucleation and Growth 5. Cooling Ramp: Transfer the clarified filtrate to a jacketed crystallizer. Initiate a strictly controlled cooling ramp of 0.5°C/min down to 45°C. 6. Seeding: At exactly 45°C, introduce 0.5 g of pure, milled DNBPA seed crystals. Causality: Seeding forces the system to bypass primary nucleation, directing all thermodynamic energy toward crystal growth and completely suppressing oiling out. 7. IPC 2 (Seed Verification): Hold the temperature at 45°C for 30 minutes. Verify that the seed crystals have not dissolved and that a hazy suspension is actively developing. 8. Final Crystallization & Aging: Resume cooling at a slower rate of 0.2°C/min down to 5°C. Hold at 5°C for 2 hours. Causality: Extended aging at low temperatures promotes Ostwald ripening—smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, significantly improving final purity and filterability.

Phase 3: Isolation 9. Filtration & Washing: Isolate the crystalline product via vacuum filtration. Wash the filter cake with 50 mL of ice-cold absolute ethanol. Causality: The cold wash displaces the residual mother liquor (which contains unreacted bisphenol A) without dissolving the newly formed DNBPA lattice.

Section 4: Mechanistic Workflow Diagram

The following logical workflow maps the critical decision points and thermodynamic interventions required to successfully purify DNBPA.

DNBPA_Workflow Step1 Crude DNBPA Suspension in EtOH/H2O Step2 Reflux at 75°C (Thermal Dissolution) Step1->Step2 Step3 IPC 1: Clear Solution? (Check for TNBPA) Step2->Step3 Step4 Hot Filtration (65°C) (Purge Insolubles) Step3->Step4 No (Insolubles present) Step5 Cooling Ramp (0.5°C/min to 45°C) Step3->Step5 Yes (Clear) Step4->Step5 Step6 Seeding at 45°C (Bypass Primary Nucleation) Step5->Step6 Step7 Final Cool & Age (Ostwald Ripening at 5°C) Step6->Step7 Step8 Pure DNBPA Crystals Step7->Step8

Self-validating crystallization workflow for DNBPA purification.

Section 5: References
  • Title: Synthesis of 2,2-bis(4-hydroxy-3-nitro-phenyl)propane Source: PrepChem URL: [Link]

  • Title: 3,3'-Dinitrobisphenol A (Synthesis and Characterization) Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1h nmr and 13c nmr spectra analysis of 2,2-bis(4-hydroxy-3-nitrophenyl)propane

An in-depth technical comparison of 2,2-bis(4-hydroxy-3-nitrophenyl)propane—commonly known as 3,3'-dinitrobisphenol A (DNBPA)—against its un-nitrated precursor, Bisphenol A (BPA), reveals critical insights into monomer e...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 2,2-bis(4-hydroxy-3-nitrophenyl)propane—commonly known as 3,3'-dinitrobisphenol A (DNBPA)—against its un-nitrated precursor, Bisphenol A (BPA), reveals critical insights into monomer engineering. As the demand for ultra-high-temperature resistant polymers (such as polybenzoxazoles and advanced polyimides) increases, the chemical modification of standard monomers has become a vital pathway. Furthermore, DNBPA serves as a critical biomarker for evaluating the environmental and biological nitration of BPA[1].

This guide objectively compares the structural, electronic, and functional properties of DNBPA against BPA, utilizing high-resolution 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy to validate its performance as a superior precursor for specialized polymers.

Comparative Performance: DNBPA vs. BPA Alternatives

While BPA is the industry-standard monomer for commercial polycarbonates and epoxy resins, it lacks the functional handles required for cross-linking in extreme-environment applications.

  • Polymer Precursor Efficacy: DNBPA introduces two nitro groups that can be catalytically reduced to amines, yielding 2,2-bis(3-amino-4-hydroxyphenyl)propane[2]. This diamine is an essential building block for synthesizing polybenzoxazoles, which exhibit vastly superior thermal stability and solvent resistance compared to standard BPA-derived polycarbonates[3].

  • Electronic Tuning & Reactivity: The strong electron-withdrawing nature of the nitro groups in DNBPA significantly lowers the pKa of the phenolic hydroxyls compared to BPA. This altered electronic environment makes the hydroxyl groups better leaving groups or more reactive sites in specific step-growth polymerizations.

Self-Validating Experimental Protocol

Expertise Note: The synthesis of DNBPA must be meticulously controlled to prevent over-nitration (yielding tetra-nitro derivatives) or oxidative cleavage of the isopropylidene bridge. The following protocol integrates a self-validating NMR integration check to guarantee pure di-substitution.

Step-by-Step Methodology: Synthesis & NMR Preparation

  • Controlled Nitration: Dissolve BPA in an acetone/nitric acid mixture maintained strictly at 0–5°C. Causality: The low temperature is critical to suppress the formation of oxidative byproducts and ensure electrophilic aromatic substitution occurs exclusively at the positions ortho to the highly activating hydroxyl groups[4].

  • Quenching & Precipitation: Quench the reaction mixture in ice-cold distilled water to immediately halt the nitration and precipitate the crude DNBPA.

  • Thermodynamic Purification: Recrystallize the crude precipitate twice from absolute ethanol. Causality: This step selectively isolates the thermodynamically stable trans-conformation of DNBPA (which crystallizes as yellow needles) and removes any mono-nitrated impurities[1].

  • NMR Sample Preparation: Dissolve 15–20 mg of the purified DNBPA in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ is deliberately chosen over CDCl 3​ . As a strongly hydrogen-bonding solvent, DMSO disrupts random intermolecular H-bonding between polymerizing monomers but preserves the strong intramolecular H-bond between the -OH and the ortho -NO 2​ group. This allows the phenolic proton to be sharply resolved rather than appearing as a broad, shifting peak[4].

Spectroscopic Analysis: 1 H and 13 C NMR

The introduction of the nitro group fundamentally re-architects the electronic environment of the aromatic rings. The NMR data serves as a self-validating system: the integration ratio must perfectly match 2:2:2:2:6 (OH : H2 : H6 : H5 : CH3) to confirm symmetric di-nitration.

Quantitative Data: 1 H NMR Comparison

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, DMSO- d6​ )

Proton AssignmentBPA (ppm)DNBPA (ppm)Multiplicity (DNBPA)Coupling Constant ( J )Shift Causality
-OH ~9.1510.86Singlet (s)-Massive deshielding via strong intramolecular H-bond with the adjacent -NO 2​ group[5].
H2 (Ar) ~6.987.71Doublet (d)2.54 HzStrong inductive/mesomeric deshielding by the ortho -NO 2​ group[5].
H6 (Ar) ~6.987.32Doublet of doublets (dd)8.55, 2.50 HzMeta to -NO 2​ , ortho to isopropylidene. Exhibits both ortho and meta coupling[5].
H5 (Ar) ~6.647.01Doublet (d)8.55 HzOrtho to -OH. Deshielded compared to BPA due to the overall electron-withdrawing ring environment[5].
-CH 3​ (Aliphatic) 1.501.60Singlet (s)-Mild inductive deshielding transmitted through the aliphatic bridge[5].
Quantitative Data: 13 C NMR Spectral Validation

While 1 H NMR confirms the substitution pattern via J -coupling, 13 C NMR validates the carbon backbone integrity.

Table 2: 13 C NMR Spectral Regions (100 MHz, DMSO- d6​ )

Carbon AssignmentExpected Shift RegionStructural Causality
C4 (Ar-OH) ~150–155 ppmHighly deshielded by the electronegativity of the attached oxygen atom.
C3 (Ar-NO 2​ ) ~135–140 ppmDeshielded by the electron-withdrawing nitro group. (Note: Downstream reduction to an amine shifts this carbon upfield to ~135.4 ppm due to electron donation[2]).
C1, C2, C5, C6 (Ar) 114–128 ppmAromatic core carbons; exact shifts depend on ortho/meta/para directing effects of the substituents.
C (Aliphatic Quaternary) ~40–42 ppmThe central propane bridge carbon.
-CH 3​ (Methyls) ~30–31 ppmTerminal aliphatic carbons.

Experimental Workflow Visualization

The following diagram illustrates the critical pathway from precursor selection through synthesis, purification, and structural validation.

G BPA Bisphenol A (BPA) Un-nitrated Precursor Nitration Electrophilic Nitration (HNO3 / Acetone, 0-5°C) BPA->Nitration DNBPA_Crude Crude DNBPA Precipitate Nitration->DNBPA_Crude Recryst Thermodynamic Purification (Ethanol Recrystallization) DNBPA_Crude->Recryst DNBPA_Pure Pure 3,3'-Dinitrobisphenol A (Trans-conformation) Recryst->DNBPA_Pure NMR NMR Analysis (DMSO-d6, 400 MHz) DNBPA_Pure->NMR Validation Structural Validation (Shift & J-Coupling Analysis) NMR->Validation

Workflow for the synthesis, purification, and NMR validation of 3,3'-dinitrobisphenol A.

Conclusion

The NMR spectral analysis of 2,2-bis(4-hydroxy-3-nitrophenyl)propane provides unequivocal evidence of its structural divergence from BPA. The profound downfield shifts in both the hydroxyl (10.86 ppm) and ortho-aromatic protons (7.71 ppm) validate the successful, symmetric incorporation of the nitro groups. This rigorous structural validation ensures the monomer's purity, which is an absolute prerequisite for its subsequent catalytic reduction and application in high-performance polybenzoxazole synthesis.

Sources

Comparative

ftir characterization of 2,2-bis(4-hydroxy-3-nitrophenyl)propane vs bisphenol a

FTIR Characterization of 2,2-bis(4-hydroxy-3-nitrophenyl)propane vs. Bisphenol A: A Comparative Guide Executive Summary 2,2-bis(4-hydroxy-3-nitrophenyl)propane, widely known as 3,3'-dinitrobisphenol A (DNBPA), is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Characterization of 2,2-bis(4-hydroxy-3-nitrophenyl)propane vs. Bisphenol A: A Comparative Guide

Executive Summary

2,2-bis(4-hydroxy-3-nitrophenyl)propane, widely known as 3,3'-dinitrobisphenol A (DNBPA), is a critical nitrated derivative of Bisphenol A (BPA). It is frequently analyzed both as a toxicological metabolite—formed in vivo via peroxynitrite-mediated oxidation—and as a highly functionalized precursor for polybenzoxazole polymers[1][2]. For researchers and drug development professionals, distinguishing DNBPA from its parent compound BPA using Fourier Transform Infrared (FTIR) spectroscopy is a fundamental analytical requirement. This guide provides an objective, data-driven comparison of their spectral signatures, grounded in the physical chemistry of molecular vibrations.

Mechanistic Causality: The Ortho-Nitro Effect and Hydrogen Bonding Dynamics

As an application scientist, interpreting FTIR spectra requires moving beyond rote peak matching to understanding the underlying molecular causality. The defining spectral differences between BPA and DNBPA are dictated by the spatial arrangement of their functional groups, specifically the ortho-nitro effect[3].

In unmodified Bisphenol A (BPA) , the hydroxyl (-OH) groups are sterically unhindered and primarily engage in intermolecular hydrogen bonding with adjacent molecules. This diverse network of bonding interactions creates a wide distribution of bond energies, which manifests in the FTIR spectrum as a characteristically broad and highly intense O-H stretching band spanning 3300 to 3500 cm⁻¹[4][5].

Conversely, in 3,3'-Dinitrobisphenol A (DNBPA) , the introduction of strongly electron-withdrawing nitro (-NO₂) groups at the ortho positions relative to the hydroxyl groups fundamentally alters the molecular conformation. The oxygen atoms of the nitro group act as powerful hydrogen bond acceptors, pulling the adjacent hydroxyl proton to form a highly stable, 6-membered intramolecular hydrogen-bonded ring[3][6][7]. This intramolecular "lock" restricts the vibrational freedom of the O-H bond. Consequently, the O-H stretch in DNBPA is significantly red-shifted (moved to a lower wavenumber, typically ~3200 cm⁻¹) and often appears sharper than the broad intermolecular band of BPA[7][8].

Logic Phenol Hydroxyl Group (-OH) BPA Bisphenol A (BPA) Phenol->BPA DNBPA 3,3'-Dinitrobisphenol A Phenol->DNBPA + Ortho NO2 Group Inter Intermolecular H-Bonding Broad Peak (3300-3500 cm⁻¹) BPA->Inter Intra Intramolecular H-Bonding Red-Shifted Peak (~3200 cm⁻¹) DNBPA->Intra O-H···O-NO2 Interaction

Caption: Divergent hydrogen bonding mechanisms dictating FTIR spectral shifts in BPA vs. DNBPA.

Quantitative Data: FTIR Spectral Comparison

The table below summarizes the critical vibrational modes used to differentiate BPA from DNBPA. The emergence of symmetric and asymmetric NO₂ stretches, coupled with the shifting of the aromatic C=C and O-H bands, provides a definitive diagnostic fingerprint.

Functional Group / Vibrational ModeBisphenol A (BPA) Wavenumber (cm⁻¹)3,3'-Dinitrobisphenol A (DNBPA) Wavenumber (cm⁻¹)Diagnostic Significance
O-H Stretch 3300 – 3500 (Broad)~3200 – 3300 (Sharper, Red-shifted)Shift confirms transition from intermolecular to intramolecular H-bonding[5][6].
NO₂ Asymmetric Stretch N/A~1530 – 1550 (Strong)Primary confirmation of successful nitration[3].
NO₂ Symmetric Stretch N/A~1330 – 1350 (Strong)Secondary confirmation of nitro group integration.
Aromatic C=C Stretch ~1510, 1598, 1612~1610 – 1620Shifted due to the electron-withdrawing nature of the -NO₂ groups[5].
C-O Stretch (Phenolic) ~1238, 1177~1250Slight shift due to altered electron density on the aromatic ring[5].
Isopropylidene (C-CH₃) ~1362, 1200~1365, 1205Remains relatively stable; acts as an internal reference peak[5].

Self-Validating Experimental Protocol: Synthesis & Characterization

To ensure high-fidelity analytical results, the preparation and characterization of DNBPA must follow a self-validating workflow. The protocol below incorporates physical and spectral checkpoints to guarantee sample integrity before FTIR analysis[1].

Phase 1: Nitration and Purification

  • Reaction Setup: Dissolve high-purity Bisphenol A in an acetone/nitric acid mixture. Maintain the reaction vessel at 0–5 °C using an ice bath to prevent over-oxidation or aromatic ring cleavage[1].

  • Visual Checkpoint: The solution will rapidly transition to a deep yellow/orange hue, visually indicating the formation of the nitroaromatic species.

  • Quenching: Slowly pour the reaction mixture into ice-cold ultrapure water (18.2 MΩ·cm). The crude DNBPA will precipitate as a solid. Isolate via vacuum filtration.

  • Self-Validation (Recrystallization): Recrystallize the crude product twice from boiling ethanol. The formation of distinct, pure crystals validates the removal of mono-nitrated intermediates and unreacted BPA[1][6].

Phase 2: FTIR Spectral Acquisition 5. Sample Preparation (ATR Method): Place 2–3 mg of the purified DNBPA crystals directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply consistent pressure using the mechanical anvil to ensure intimate optical contact. 6. Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Accumulate a minimum of 32 scans to achieve a high signal-to-noise ratio. 7. Spectral Validation: Confirm product purity by verifying the presence of the strong NO₂ asymmetric stretch (~1540 cm⁻¹) and the absence of the broad 3400 cm⁻¹ band. If a broad band persists, the sample contains residual unreacted BPA or trapped water, necessitating further recrystallization.

Workflow BPA Bisphenol A (Starting Material) Nitration Nitration (Acetone / HNO3) BPA->Nitration Crude Crude DNBPA (Precipitation) Nitration->Crude Ortho-substitution Purification Recrystallization (Ethanol) Crude->Purification Remove byproducts FTIR FTIR Analysis (ATR / KBr) Purification->FTIR Pure 3,3'-DNBPA

Caption: Experimental workflow for the synthesis, purification, and FTIR analysis of DNBPA.

References

  • Fourier Transform Infrared Spectroscopy of “Bisphenol A” ResearchGate 5

  • 3,3'-Dinitrobisphenol A (Synthesis and Characterization) ResearchGate 1

  • Crystal Structure of 3,3'-Dinitrobisphenol A ResearchGate 6

  • Biological Synthesis of Substituted o-Aminophenols DTIC 2

  • Hydrogen Bonding in Ortho- and Para-nitrophenol AskFilo 8

  • Pairwise-Substitution Effects and Intramolecular Hydrogen Bonds in Nitrophenols ACS Publications 3

  • Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs Intermolecular Hydrogen Bond Dynamics ACS Publications 7

Sources

Validation

Analytical Purity Profiling of 3,3'-Dinitrobisphenol A: A Comparative Guide to HPLC Method Validation

Introduction & Mechanistic Context The compound 2,2-bis(4-hydroxy-3-nitrophenyl)propane , widely recognized as 3,3'-dinitrobisphenol A (DNBPA) , is a critical chemical entity[1]. Industrially, it serves as a high-value i...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction & Mechanistic Context

The compound 2,2-bis(4-hydroxy-3-nitrophenyl)propane , widely recognized as 3,3'-dinitrobisphenol A (DNBPA) , is a critical chemical entity[1]. Industrially, it serves as a high-value intermediate in the synthesis of advanced polyimides and flame retardants[2]. Toxicologically, it is a significant degradation product formed when Bisphenol A (BPA) is exposed to nitrating agents, either in environmental matrices or via physiological nitrosylation[3].

Because nitrosylated BPA derivatives exhibit potent genotoxic and mutagenic activities[3], achieving absolute analytical purity of DNBPA is non-negotiable. During its synthesis via the nitration of BPA[2], the reaction yields a complex mixture of mono-nitrated (3-nitro-BPA), di-nitrated (target DNBPA), and over-nitrated (tetranitrobisphenol A) species.

NitrationPathway BPA Bisphenol A (Starting Material) MonoNitro 3-Nitro-BPA (Under-nitrated Impurity) BPA->MonoNitro HNO3 / H2SO4 DNBPA 3,3'-Dinitro-BPA (Target: DNBPA) MonoNitro->DNBPA HNO3 / H2SO4 TetraNitro Tetranitro-BPA (Over-nitrated Impurity) DNBPA->TetraNitro Excess HNO3

Reaction pathway of BPA nitration highlighting the target DNBPA and structural impurities.

Method Modality Comparison: Why HPLC?

When establishing a purity assay for DNBPA, analytical scientists typically evaluate Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Liquid Chromatography (HPLC).

The Causality Behind the Choice: DNBPA possesses two highly polar phenolic hydroxyl groups and two bulky, electron-withdrawing nitro groups. This structure results in a high boiling point and thermal instability. Subjecting DNBPA to GC-MS requires mandatory chemical derivatization (e.g., silylation using MSTFA) to increase volatility. Incomplete derivatization or thermal degradation of the nitroaromatic rings in the GC inlet often leads to artifact peaks, skewing purity calculations.

While UPLC offers rapid analysis times, standard HPLC coupled with Diode Array Detection (HPLC-DAD) provides the optimal balance of universal laboratory accessibility, robust stationary phase capacity, and superior baseline resolution for structurally similar nitrated isomers.

Table 1: Comparison of Analytical Modalities for DNBPA Purity
Analytical ModalitySample PreparationResolution of Nitrated IsomersMatrix InterferenceVerdict for QA/QC
GC-MS Complex (Requires Silylation)Moderate (Thermal artifacts common)LowSub-optimal due to derivatization artifacts.
UPLC-UV Simple (Dilute & Shoot)ExcellentModerateExcellent, but requires specialized high-pressure systems.
HPLC-DAD Simple (Dilute & Shoot)Excellent (with Phenyl-Hexyl phase)ModerateGold Standard for robust, transferable purity validation.

Chromatographic Strategy: The "Why" Behind the Method

To build a self-validating, robust HPLC method, every parameter must be selected based on the physicochemical properties of DNBPA.

  • Stationary Phase Selection (Phenyl-Hexyl vs. C18): A standard C18 column relies purely on hydrophobic dispersive forces. However, DNBPA and its impurities possess electron-deficient nitroaromatic rings. By selecting a Phenyl-Hexyl stationary phase, we exploit π−π interactions. The electron-rich phenyl rings of the stationary phase interact differentially with the varying degrees of nitration on the analytes, vastly improving the selectivity factor ( α ) between mono-, di-, and tetra-nitrated species.

  • Mobile Phase pH Control: The phenolic hydroxyl groups of DNBPA have a pKa of approximately 7.0–8.0. If run in neutral water, the compound will partially ionize, leading to severe peak tailing and irreproducible retention times. Adding 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0, fully protonating the hydroxyls and ensuring sharp, symmetrical peaks.

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system; it includes built-in System Suitability Testing (SST) to ensure the instrument is performing optimally before any sample is analyzed.

Step 1: Reagent and Standard Preparation
  • Diluent Preparation: Mix HPLC-grade Methanol and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of DNBPA reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of HPLC-grade Methanol (sonicate for 5 minutes), then make up to volume with diluent.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–5 min: 40% B

    • 5–15 min: 40% 80% B (Elutes highly retained tetranitro-BPA)

    • 15–20 min: 80% B

    • 20–21 min: 80% 40% B

    • 21–30 min: 40% B (Column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C (Stabilizes π−π interaction thermodynamics).

  • Detection: UV at 280 nm (Optimal absorbance for nitroaromatic phenols).

Step 3: System Suitability Testing (SST)

Before injecting unknown samples, inject the Working Standard (100 µg/mL) six consecutive times. The system is validated for the run only if:

  • Retention Time RSD: 1.0%

  • Peak Area RSD: 2.0%

  • Tailing Factor (Tf): 0.8 – 1.5

  • Theoretical Plates (N): 5,000

Method Validation Data (ICH Q2 Framework)

The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its reliability for quantifying DNBPA purity.

ValidationWorkflow Start HPLC Method Validation (ICH Q2 Guidelines) Spec 1. Specificity Baseline separation of DNBPA from impurities Start->Spec Lin 2. Linearity & Range R² > 0.999 (1.0 - 150 µg/mL) Spec->Lin Acc 3. Accuracy & Precision Spike recoveries (98-102%) RSD < 2.0% Lin->Acc Rob 4. Robustness Temp, Flow Rate, pH variations Acc->Rob

Sequential ICH Q2 method validation workflow for HPLC analytical procedures.

Table 2: Validation Parameters Summary for DNBPA
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity (Resolution, Rs) Rs > 2.0 between all peaksRs = 3.4 (Mono vs. Di-nitro)Pass
Linearity (R²) 0.999R² = 0.9998 (1.0 to 150 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.15 µg/mLPass
Method Precision (RSD%) RSD 2.0% (n=6)0.85%Pass
Accuracy (Recovery %) 98.0% – 102.0%99.4% – 100.8%Pass

By leveraging the specific π−π interactions of a Phenyl-Hexyl column and suppressing ionization with TFA, this HPLC method provides a highly reliable, self-validating framework for determining the absolute purity of 2,2-bis(4-hydroxy-3-nitrophenyl)propane.

References

  • Wikipedia Contributors. "Dinitrobisphenol A." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • PrepChem. "Synthesis of 2,2-bis(4-hydroxy-3-nitro-phenyl)propane." PrepChem.com. Available at:[Link]

  • Schrader, T. J., et al. "Mutagenicity of bisphenol A (4,4'-isopropylidenediphenol) in vitro: effects of nitrosylation." Teratogenesis, Carcinogenesis, and Mutagenesis, 2002. Available at:[Link]

Sources

Comparative

GC-MS Analysis and Fragmentation Profiling of 2,2-bis(4-hydroxy-3-nitrophenyl)propane: A Comparative Derivatization Guide

Executive Summary 2,2-bis(4-hydroxy-3-nitrophenyl)propane, commonly known as 3,3'-dinitrobisphenol A (DNBPA), is a critical environmental transformation product formed via the nitration of Bisphenol A (BPA) by ammonia-ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-bis(4-hydroxy-3-nitrophenyl)propane, commonly known as 3,3'-dinitrobisphenol A (DNBPA), is a critical environmental transformation product formed via the nitration of Bisphenol A (BPA) by ammonia-oxidizing bacteria[1] or through heterogeneous indoor gas-surface reactions with nitrous acid (HONO)[2]. As researchers increasingly link nitrated bisphenols to genotoxicity and endocrine disruption, the need for robust quantification methods has surged.

This guide provides a comprehensive, objective comparison of pre-treatment strategies for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of DNBPA. Designed for analytical chemists and drug development professionals, it details the mechanistic challenges of analyzing sterically hindered nitroaromatics, compares derivatization alternatives, and provides a self-validating experimental protocol.

Mechanistic Insights: The Analytical Challenge of DNBPA

From an analytical perspective, DNBPA presents a "perfect storm" of structural difficulties. The molecule features two phenolic hydroxyl groups flanked by strongly electron-withdrawing and sterically bulky ortho-nitro groups[3].

  • Poor Volatility & Hydrogen Bonding: The hydroxyl groups engage in strong intermolecular hydrogen bonding, drastically reducing the compound's volatility.

  • Thermal Instability: Nitroaromatics are notoriously heat-sensitive. Direct injection of underivatized DNBPA into a hot GC inlet (typically 250–300 °C) leads to severe thermal degradation and peak tailing[4].

  • Deactivated Nucleophiles: The strongly electron-withdrawing nitro groups pull electron density away from the phenolic oxygens. This reduces their nucleophilicity, making standard silylation reactions sluggish and prone to incomplete derivatization.

To overcome these barriers, chemical derivatization is not optional—it is mandatory.

Comparative Evaluation of Analytical Workflows

To objectively determine the optimal GC-MS workflow, we must compare the performance of direct injection against the two most prominent silylation reagents: BSTFA (yielding Trimethylsilyl, TMS derivatives) and MTBSTFA (yielding tert-Butyldimethylsilyl, TBDMS derivatives).

Table 1: Performance Comparison of GC-MS Pre-treatment Strategies for DNBPA
Analytical StrategyReagent / MethodVolatility & Peak ShapeThermal StabilityDiagnostic Base PeakOverall Recommendation
Direct Injection None (Underivatized)Poor (Severe Tailing)Low (Degradation in Inlet)m/z 318 (Weak)Not Recommended. Fails quantitative validation.
TMS Derivatization BSTFA + 1% TMCSExcellent (Sharp Peaks)Highm/z 447 [M-CH3]⁺Highly Recommended. Optimal balance of reaction kinetics and sensitivity.
TBDMS Derivatization MTBSTFA + 1% TBDMCSExcellentVery Highm/z 489 [M-C4H9]⁺Recommended for Complex Matrices. Provides higher mass fragments, reducing matrix interference.

Experimental Workflow & Decision Matrix

The following decision matrix illustrates the causality between the chosen sample preparation route and the resulting GC-MS analytical outcome.

G Start DNBPA Sample (2,2-bis(4-hydroxy-3-nitrophenyl)propane) Underiv Direct Injection (Underivatized) Start->Underiv BSTFA TMS Derivatization (BSTFA + 1% TMCS) Start->BSTFA MTBSTFA TBDMS Derivatization (MTBSTFA + 1% TBDMCS) Start->MTBSTFA Result1 Poor Volatility Thermal Degradation Underiv->Result1 Result2 Excellent Volatility MW: 462 | Base: m/z 447 BSTFA->Result2 Result3 High Stability MW: 546 | Base: m/z 489 MTBSTFA->Result3 Decision Optimal GC-MS Workflow Result1->Decision Result2->Decision Result3->Decision

Figure 1: Decision matrix and workflow outcomes for the GC-MS derivatization of DNBPA.

Fragmentation Patterns and Mass Spectral Interpretation (EI-MS)

Understanding the Electron Ionization (EI) fragmentation pathway of the derivatized molecule is critical for accurate Selected Ion Monitoring (SIM) method development. Here, we analyze the fragmentation of DNBPA-TMS (Molecular Weight = 462 g/mol )[4].

Mechanistic Causality of the Base Peak: In bisphenol derivatives, the quaternary carbon of the central isopropylidene bridge is highly susceptible to cleavage. The loss of a single methyl group (m/z 447) yields a tertiary carbocation. This cation is exceptionally stable because the positive charge is resonance-stabilized by the two flanking electron-rich aromatic rings. Consequently, the molecular ion (m/z 462) is often negligible (<5% abundance), while m/z 447 dominates the spectrum.

Table 2: Diagnostic EI-MS Fragmentation Ions for DNBPA-TMS
m/zIon AssignmentRelative AbundanceMechanistic Rationale
462 [M]⁺< 5%Molecular ion. Low stability due to the highly favored cleavage of the quaternary isopropylidene carbon.
447 [M - CH3]⁺100% (Base Peak)Loss of a methyl group from the central bridge. Forms a highly resonance-stabilized tertiary carbocation.
416 [M - NO2]⁺15 - 25%Cleavage of the nitro radical from the aromatic ring, a highly characteristic loss for nitroaromatics.
357 [M - CH3 - TMSOH]⁺10 - 20%Sequential loss of the bridge methyl group followed by the elimination of trimethylsilanol.

Self-Validating Experimental Protocol: TMS Derivatization

To ensure absolute trustworthiness and reproducibility, the following protocol integrates a self-validating internal standard system.

Materials Required
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Causality Note: The 1% TMCS acts as a Lewis acid catalyst. Because the ortho-nitro groups deactivate the phenolic hydroxyls, pure BSTFA will result in incomplete derivatization. TMCS is required to drive the reaction to completion.

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

  • Internal Standard (IS): BPA-d16 (Deuterated Bisphenol A).

Step-by-Step Methodology
  • Sample Aliquoting & IS Addition: Transfer 100 µL of the sample extract into a deactivated glass GC vial. Add 10 µL of BPA-d16 internal standard (10 µg/mL).

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen. Critical Step: Any residual moisture will immediately hydrolyze the BSTFA reagent, ruining the derivatization.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue. Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Heat the vial in a dry block at 70 °C for 30 minutes. Causality Note: 70 °C provides sufficient thermal energy to overcome the steric hindrance of the nitro groups without causing thermal degradation of the analyte.

  • Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS.

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C. Do not exceed this temperature, as nitroaromatic bonds may undergo thermal cleavage at >280 °C.

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.

    • Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min).

The Self-Validating Check

Review the chromatogram for the BPA-d16-TMS internal standard. The derivatization is considered successful and complete only if the BPA-d16-TMS yields a sharp, symmetrical peak with an[M-CH3]⁺ base peak at m/z 368 and a signal-to-noise ratio >100:1. If peak tailing is observed, it indicates either active sites in the GC liner or incomplete silylation due to moisture contamination. The sample must be re-prepared.

References

  • Transformation of Bisphenol A and Alkylphenols by Ammonia-Oxidizing Bacteria through Nitration. Environmental Science & Technology.
  • Chemical Identity and Mechanism of Action and Formation of a Cell Growth Inhibitory Compound from Polycarbon
  • 3,3'-Dinitrobisphenol A. Acta Crystallographica Section E.
  • Widespread formation of toxic nitrated bisphenols indoors by heterogeneous reactions with HONO. Science Advances.

Sources

Validation

Comparative Guide: 2,2-bis(4-hydroxy-3-nitrophenyl)propane vs. 3,3'-dinitro-4,4'-biphenol in High-Performance Polymer Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Membrane Development Professionals. Executive Summary The development of high-performance polymers—specifically polybenzoxazoles (PBOs) and polyimides (PIs)—re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Membrane Development Professionals.

Executive Summary

The development of high-performance polymers—specifically polybenzoxazoles (PBOs) and polyimides (PIs)—relies heavily on the structural geometry of their monomeric precursors. Two critical nitrated bisphenols serve as the foundational building blocks for these advanced materials: 2,2-bis(4-hydroxy-3-nitrophenyl)propane (DNBPA) and 3,3'-dinitro-4,4'-biphenol (DNDP).

While both compounds undergo catalytic reduction to yield diamino-bisphenols, their distinct central linkages dictate entirely different macromolecular behaviors. DNBPA utilizes an isopropylidene core to enhance solubility and processability[1], whereas DNDP relies on a direct biphenyl bond to enforce rigidity, maximizing thermal stability and fractional free volume (FFV) for gas separation[2]. This guide objectively compares their structural causality, synthesis protocols, and resulting polymer performance.

Mechanistic Logic: Structure-Property Relationships

To understand the diverging applications of these two monomers, one must evaluate the causality between their molecular architecture and polymer chain dynamics.

The Flexible Isopropylidene Core (DNBPA)

DNBPA, also known as 3,3'-dinitrobisphenol A, features an sp3 -hybridized central carbon bonded to two methyl groups (-C(CH 3​ ) 2​ -)[3],[4]. When reduced to 2,2-bis(3-amino-4-hydroxyphenyl)propane (BAP) and polymerized, this bulky, V-shaped linkage disrupts the coplanarity of the aromatic backbone.

  • Causality: The steric hindrance of the methyl groups prevents tight interchain packing. This disruption significantly lowers the energy barrier for solvent penetration, granting the resulting polybenzoxazoles exceptional solubility in aprotic solvents (e.g., NMP, DMAc)[5]. This makes DNBPA-derived polymers ideal for spin-cast microelectronics and photosensitive resins.

The Rigid Biphenyl Core (DNDP)

DNDP lacks a flexible spacer, consisting instead of a direct carbon-carbon bond between the two phenyl rings[2]. Its reduced form, 3,3'-diamino-4,4'-dihydroxybiphenyl (HAB), acts as a rigid, rod-like monomer[6].

  • Causality: The biphenyl linkage enforces a highly linear, planar conformation. During the thermal rearrangement (TR) of its precursor into a polybenzoxazole, this rigidity prevents the polymer chains from relaxing into a dense state[2],[7]. The resulting "frozen" macromolecular architecture traps a high fractional free volume (FFV), making HAB-derived TR-PBOs exceptional candidates for CO 2​ /CH 4​ gas separation membranes[2].

LogicTree Root Monomer Core Structure Iso Isopropylidene Core (DNBPA / BAP) Root->Iso Biph Biphenyl Core (DNDP / HAB) Root->Biph Flex High Chain Flexibility Disrupted Packing Iso->Flex Rigid High Chain Rigidity Rod-like Packing Biph->Rigid Sol Enhanced Solubility in Organic Solvents Flex->Sol Perm High Fractional Free Volume (Gas Permeability) Rigid->Perm App1 Photosensitive Polyimides Microelectronics Sol->App1 App2 TR-PBO Membranes CO2/CH4 Separation Perm->App2

Caption: Structure-property logic tree demonstrating how monomer core geometry dictates polymer application.

Self-Validating Experimental Protocols

To utilize these nitrated bisphenols in polymer synthesis, they must first be reduced to their respective o -aminophenol derivatives, followed by polycondensation and thermal cyclodehydration. The following protocols are designed as self-validating systems, ensuring in-process quality control.

Protocol A: Catalytic Hydrogenation of Nitrated Bisphenols to Diamines

This procedure applies to both DNBPA BAP and DNDP HAB.

  • Reaction Setup: Dissolve 10.0 g of the dinitro compound (e.g., DNBPA) in 100 mL of absolute ethanol in a high-pressure reactor or a reflux setup[8].

  • Catalyst Addition: Add 0.65 g of wet 10% Pd/C catalyst. Purge the system with N 2​ three times to remove oxygen[9],[8].

  • Reduction Phase:

    • Option 1 (Hydrazine): Add 20 mL of hydrazine monohydrate dropwise over 30 minutes at reflux[8],[6].

    • Option 2 (H 2​ Gas): Pressurize the reactor with H 2​ to 4-5 MPa and heat to 80°C[9].

  • Self-Validation Marker 1 (Reaction Completion): The reaction is complete when the solution transitions from a deep orange/yellow (nitro species) to colorless/pale gray, and hydrogen pressure drop ceases (if using H 2​ gas)[9],[6].

  • Isolation: Filter the hot solution through Celite to remove the Pd/C catalyst. Pour the filtrate into cold distilled water to precipitate the diamine. Recrystallize from methanol[8].

  • Self-Validation Marker 2 (Purity): Conduct DSC analysis. BAP should exhibit a sharp melting point at 263°C[8].

Protocol B: Synthesis of Polybenzoxazole (PBO) via Thermal Rearrangement
  • Polycondensation: React equimolar amounts of the synthesized diamine (BAP or HAB) with a diacid chloride (e.g., terephthaloyl dichloride) in N,N-dimethylacetamide (DMAc) at 0–5°C[5].

  • Precursor Formation: Stir for 12 hours to form the soluble precursor, poly( o -hydroxyamide) (PHA). Cast the PHA solution onto a glass plate to form a film[5].

  • Thermal Cyclodehydration: Heat the PHA film in a vacuum oven sequentially: 150°C (1h), 250°C (1h), and finally 350–400°C (1h)[6].

  • Self-Validation Marker 3 (Cyclization Confirmation): Perform FTIR spectroscopy on the final film. The successful conversion to PBO is validated by the disappearance of the broad -OH stretch (~3300 cm −1 ) and amide C=O stretch (~1650 cm −1 ), and the emergence of the characteristic benzoxazole C=N stretch at ~1050 cm −1 [6].

Workflow DNBPA DNBPA / DNDP (Nitrated Precursors) Reduction Catalytic Hydrogenation (Pd/C, N2/H2) DNBPA->Reduction Diamines BAP / HAB Diamines (Validation: Color change to pale gray) Reduction->Diamines Yields ~88% Polycondensation Polycondensation with Diacid Chlorides (DMAc, 0-5°C) Diamines->Polycondensation PHA Poly(o-hydroxyamide) [PHA] Soluble Precursor Film Polycondensation->PHA Cyclodehydration Thermal Cyclodehydration (350-400°C, Vacuum) PHA->Cyclodehydration PBO Polybenzoxazole [PBO] (Validation: FTIR C=N stretch at 1050 cm⁻¹) Cyclodehydration->PBO

Caption: Workflow for synthesizing polybenzoxazoles from nitrated bisphenol precursors.

Quantitative Performance Comparison

The choice between DNBPA and DNDP ultimately dictates the macroscopic thermal and physical properties of the resulting polymer network. The table below summarizes the comparative performance metrics of their corresponding polybenzoxazoles.

Property / MetricDNBPA-derived PBO (BAP-PBO)DNDP-derived PBO (HAB-PBO)
Precursor Diamine 2,2-Bis(3-amino-4-hydroxyphenyl)propane[8]3,3'-Diamino-4,4'-dihydroxybiphenyl[2]
Core Linkage Isopropylidene (-C(CH 3​ ) 2​ -)[3]Direct Biphenyl bond[2]
Solubility (NMP, DMAc) High (Soluble at room temperature)[5]Low (Requires heating or LiCl additives)[5]
Glass Transition Temp (T g​ ) ~250 - 280 °C (Flexible backbone)[5]> 320 °C (Rigid backbone)
Thermal Stability (5% wt loss) ~500 °C[6]~600 °C[6]
Gas Permeability (CO 2​ ) ModerateExceptionally High (Due to TR-induced FFV)[2]
Primary Industrial Application Microelectronics, Photosensitive Resins[1]Gas Separation Membranes, High-Temp Fibers[2]
Conclusion

For applications requiring high processability, spin-coating compatibility, and moderate thermal resistance, DNBPA is the superior precursor due to the solubility-enhancing isopropylidene group[1],[5]. Conversely, for extreme environments requiring maximum thermal stability, chemical resistance, or highly permeable gas separation membranes, DNDP is unmatched due to its rigid, free-volume-trapping biphenyl architecture[2],[7].

References

  • PrepChem. "Synthesis of 2,2-bis(4-hydroxy-3-nitro-phenyl)propane".
  • Wikipedia. "Dinitrobisphenol A".
  • Ambeed. "1220-78-6 | 4,4'-(Propane-2,2-diyl)bis(2-aminophenol)".
  • ChemicalBook. "2,2-Bis(3-amino-4-hydroxyphenyl)propane | 1220-78-6".
  • VTechWorks.
  • Aure Chemical. "2,2-Bis(3-amino-4-hydroxylphenyl)propane (BAP) CAS 1220-78-6".
  • ResearchGate.
  • ACS Publications. "Thermal Conversion of Hydroxy-Containing Imides to Benzoxazoles: Polymer and Model Compound Study".
  • ResearchGate. "Thermotropic liquid–crystalline properties of 4,4′-dialkoxy-3,3′-diaminobiphenyl compounds and their precursors".

Sources

Comparative

Elemental Analysis Verification of Synthesized 2,2-bis(4-hydroxy-3-nitrophenyl)propane: A Comparative Analytical Guide

Executive Summary The compound 2,2-bis(4-hydroxy-3-nitrophenyl)propane , widely referred to in literature as 3,3'-dinitrobisphenol A (DNBPA) , is a critical intermediate in the synthesis of advanced polycarbonates and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,2-bis(4-hydroxy-3-nitrophenyl)propane , widely referred to in literature as 3,3'-dinitrobisphenol A (DNBPA) , is a critical intermediate in the synthesis of advanced polycarbonates and a recognized environmental metabolite of Bisphenol A (BPA) 1[1]. Synthesizing DNBPA requires precise nitration of BPA using nitric acid in a controlled solvent environment2[2]. Because the reaction can easily under-proceed (yielding mono-nitrated BPA) or over-proceed (yielding tetranitrobisphenol A, TNBPA), rigorous elemental verification is mandatory to confirm bulk purity and empirical formula prior to downstream polymerization or biological assays3[3].

This guide objectively compares the analytical alternatives for elemental verification of synthesized DNBPA and provides a self-validating, step-by-step workflow for the gold-standard method.

Mechanistic Grounding: The Causality of Elemental Shifts

The nitration of BPA introduces nitro (-NO₂) groups to the ortho-positions of the phenolic rings. Because the molecular weight and elemental ratios shift dramatically with each added nitro group, tracking the mass percentage of Nitrogen and Carbon is the most definitive way to verify synthesis success.

NitrationPathway BPA Bisphenol A (BPA) C15H16O2 N: 0.00% HNO3 Nitric Acid / Solvent (Nitration Reagents) BPA->HNO3 Addition DNBPA 3,3'-Dinitrobisphenol A C15H14N2O6 N: 8.80% HNO3->DNBPA Controlled Nitration (Target Product) TNBPA Tetranitrobisphenol A C15H12N4O10 N: 13.72% HNO3->TNBPA Over-Nitration (Impurity)

Nitration pathway of BPA to DNBPA and TNBPA, highlighting nitrogen content shifts.

Comparative Analysis of Elemental Verification Methods

When verifying the synthesis of DNBPA, researchers must choose an analytical technique that balances precision, depth of analysis, and elemental scope.

Alternative 1: X-ray Photoelectron Spectroscopy (XPS)

XPS measures the kinetic energy of electrons emitted from the top 1–10 nm of the sample.

  • Performance: Excellent for identifying oxidation states. It can definitively prove that the nitrogen present is in a nitro group (-NO₂) rather than an amine (-NH₂).

  • Limitation: XPS is strictly a surface technique. If the DNBPA crystal surface is oxidized or contaminated with solvent residues, the data will not accurately reflect the bulk purity of the synthesized batch.

Alternative 2: Energy Dispersive X-Ray Spectroscopy (EDX)

Coupled with Scanning Electron Microscopy (SEM), EDX maps the elemental distribution across a crystal's surface.

  • Performance: Rapid and useful for detecting heavy metal catalyst contamination (e.g., Palladium if downstream reduction was attempted).

  • Limitation: EDX cannot detect Hydrogen. Furthermore, its quantification for light elements like Carbon, Nitrogen, and Oxygen is semi-quantitative at best, making it unsuitable for precise empirical formula verification.

Alternative 3: CHNS Combustion Analysis (The Gold Standard)

CHNS analyzers utilize high-temperature combustion (the Pregl-Dumas method) to convert organic material into gaseous oxides 4[4].

  • Performance: Provides highly quantitative, bulk composition data for C, H, and N simultaneously with an accuracy of ±0.3%. It is the only method that definitively proves the bulk empirical formula of the synthesized DNBPA5[5].

Data Presentation: Method & Composition Comparison

Table 1: Analytical Method Comparison for DNBPA Verification

FeatureCHNS Combustion AnalysisXPSEDX (SEM)
Analysis Depth Bulk (Entire Sample)Surface (1-10 nm)Sub-surface (1-2 µm)
Hydrogen Detection Yes (Highly Accurate)NoNo
Nitrogen Accuracy ± 0.3%Semi-quantitativePoor / Semi-quantitative
Chemical State Info No (Elemental only)Yes (Identifies -NO₂ vs -NH₂)No
Primary Use Case Empirical formula validationSurface oxidation state mappingRapid impurity mapping

Table 2: Theoretical Elemental Compositions (Target vs. Impurities) Note: A successful synthesis of DNBPA must yield experimental CHNS results within ±0.3% of the theoretical values below.

CompoundFormulaMolar MassCarbon (C) %Hydrogen (H) %Nitrogen (N) %Oxygen (O) %
BPA (Precursor) C₁₅H₁₆O₂228.29 g/mol 78.92%7.07%0.00% 14.02%
DNBPA (Target) C₁₅H₁₄N₂O₆318.28 g/mol 56.61%4.43%8.80% 30.16%
TNBPA (Impurity) C₁₅H₁₂N₄O₁₀408.28 g/mol 44.13%2.96%13.72% 39.19%

Experimental Protocols: CHNS Analysis Workflow

To ensure a self-validating system, the CHNS protocol must include rigorous blanking and calibration. The following methodology is optimized for instruments such as the Thermo FlashEA 1112 5[5].

CHNSWorkflow Prep 1. Sample Prep Weigh 2-5 mg in Tin Capsule Combust 2. Combustion Furnace 1000°C in O2 Environment Prep->Combust Reduce 3. Reduction Reactor Cu Catalyst (600°C) Combust->Reduce Converts NOx to N2 GC 4. Gas Chromatography Separation of CO2, H2O, N2 Reduce->GC He Carrier Gas TCD 5. TCD Detection Quantification vs. Standard GC->TCD Elution Sequence

Step-by-step operational logic of a CHNS elemental analyzer using combustion and GC-TCD.

Step-by-Step Methodology

1. System Purge & Blanking (Self-Validation Step 1)

  • Action: Run 2–3 empty tin capsules through the combustion cycle before analyzing any samples.

  • Causality: Tin capsules are used because their exothermic oxidation rapidly boosts the local micro-environment temperature to ~1800°C 4[4]. Running blanks establishes a baseline for atmospheric nitrogen and carbon contamination, ensuring the Thermal Conductivity Detector (TCD) is zeroed.

2. Calibration with Sulfanilamide (Self-Validation Step 2)

  • Action: Weigh exactly 2.0 mg of analytical-grade sulfanilamide (C₆H₈N₂O₂S) into a tin capsule. Run in triplicate.

  • Causality: Sulfanilamide is the universal standard because its CHNS ratio is highly stable, non-hygroscopic, and well-defined (N: 16.27%, C: 41.84%, H: 4.68%). If the instrument reads outside a ±0.3% variance for the standard, the system must be recalibrated before running the synthesized DNBPA.

3. Sample Preparation of DNBPA

  • Action: Using a microbalance, weigh 2.0 to 3.0 mg of the dried, synthesized 2,2-bis(4-hydroxy-3-nitrophenyl)propane into a tin capsule. Fold and crimp the capsule tightly to exclude trapped ambient air.

  • Causality: Trapped air contains N₂ gas, which will artificially inflate the nitrogen percentage, leading to a false assumption that the sample is over-nitrated (skewing toward TNBPA values).

4. Combustion and Reduction

  • Action: Drop the capsule into the oxidation furnace (1000°C) under an oxygen burst. The gases then pass through a reduction reactor containing copper wire at 600°C.

  • Causality: The combustion converts the DNBPA into CO₂, H₂O, and various nitrogen oxides (NOₓ). The copper catalyst is strictly required to reduce all NOₓ species into N₂ gas, ensuring that nitrogen is quantified as a single, uniform chromatographic peak.

5. Chromatographic Separation & Detection

  • Action: The N₂, CO₂, and H₂O gases are swept by a Helium carrier gas through a GC column and detected by the TCD.

  • Causality: The TCD measures changes in thermal conductivity against the pure Helium reference. The area under each eluted peak is directly proportional to the elemental mass, allowing the software to output the precise C, H, and N percentages of the synthesized DNBPA.

References

  • Synthesis of 2,2-bis(4-hydroxy-3-nitro-phenyl)propane - PrepChem.com . PrepChem. Available at: [Link][2]

  • Dinitrobisphenol A - Wikipedia . Wikipedia. Available at: [Link][1]

  • (PDF) 3,3'-Dinitrobisphenol A . ResearchGate (Babu, S., et al., 2011). Available at: [Link][3]

  • What is a CHNS Elemental Analyzer? - AZoM . AZoM. Available at: [Link][4]

  • CHNS Analyzer User Guide | PDF | Sulfur | Redox - Scribd . Scribd (Thermo Electron Corporation). Available at: [Link][5]

Sources

Validation

x-ray crystallography validation of 2,2-bis(4-hydroxy-3-nitrophenyl)propane structure

An in-depth structural validation of complex organic intermediates requires moving beyond basic chemical connectivity to understand precise spatial arrangements. For 2,2-bis(4-hydroxy-3-nitrophenyl)propane —commonly know...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural validation of complex organic intermediates requires moving beyond basic chemical connectivity to understand precise spatial arrangements. For 2,2-bis(4-hydroxy-3-nitrophenyl)propane —commonly known as 3,3'-dinitrobisphenol A (DNBPA) —this 3D conformation is critical. DNBPA serves as a key precursor in the synthesis of high-performance polyimides and acts as a toxicological biomarker for the environmental nitration of bisphenol A (BPA)[1].

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against conventional spectroscopic alternatives, demonstrating why SCXRD remains the gold standard for mapping the sterically hindered geometry and hydrogen-bonding networks of DNBPA.

The Analytical Challenge in DNBPA Validation

DNBPA presents unique steric and electronic challenges. The introduction of bulky nitro groups adjacent to the phenolic hydroxyls creates a highly crowded local environment. For researchers modeling estrogen receptor (ERα) binding affinities or designing polymer backbones, knowing the exact dihedral angle between the two aromatic rings is non-negotiable.

While standard techniques can confirm that nitration occurred at the 3,3' positions, they fail to answer critical 3D questions: Do the nitro groups force the aromatic rings out of plane? Are the hydroxyl groups in a cis or trans conformation? How do intramolecular hydrogen bonds stabilize the structure?

Methodological Comparison: X-Ray vs. Spectroscopic Alternatives

To validate the structure of DNBPA, researchers typically employ a suite of analytical modalities. However, their capabilities in resolving 3D spatial data vary drastically.

Table 1: Comparative Performance of Structural Validation Modalities for DNBPA

Analytical ModalityPrimary Output3D Resolution CapabilitySample RequirementKey Limitation for DNBPA
Single-Crystal X-Ray Diffraction (SCXRD) Absolute 3D coordinates, dihedral/torsion angles, H-bond lengthsHigh (Atomic solid-state)High-quality single crystalTime-consuming crystal growth; captures solid-state only.
Nuclear Magnetic Resonance (NMR) 1 H/ 13 C chemical environments, bulk connectivityLow (Solution average)~10-50 mg pure powderCannot resolve the exact orthogonal ring geometry in 3D space.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight ( m/z ), fragmentation patternsNone Micrograms (volatile)Yields zero conformational or spatial orientation data.
Fourier-Transform Infrared (FT-IR) Functional group identification (NO 2​ , OH stretches)Low (Vibrational only)Milligrams (KBr pellet)Cannot definitively distinguish complex intra- vs. inter-molecular networks.

Structural Validation Workflow

The following diagram illustrates the critical path from synthesis to 3D structural validation, highlighting the divergence between 2D connectivity checks and 3D conformational mapping.

G Syn DNBPA Synthesis (BPA Nitration) Pur Purification & Recrystallization Syn->Pur Acetone/HNO3 NMR NMR / GC-MS (2D Connectivity) Pur->NMR Bulk Powder Crystal Single Crystal Growth (Ethanol Evaporation) Pur->Crystal Saturated Solution Xray X-Ray Crystallography (3D Conformation) Diffract Diffraction Data Collection (Low Temp, Mo Kα) Xray->Diffract Crystal->Xray Single Crystal Solve Structure Solution & Refinement (R1 < 0.05) Diffract->Solve Out1 Dihedral Angles (~88.3° & 89.6°) Solve->Out1 Out2 Hydrogen Bonding (Intra/Intermolecular) Solve->Out2

Fig 1: Workflow for DNBPA validation comparing 2D spectroscopic and 3D crystallographic modalities.

Experimental Protocol: Self-Validating X-Ray Crystallography

To achieve atomic-level resolution, the experimental protocol must be rigorously controlled. The following methodology explains not just the steps, but the physicochemical causality behind them.

Step 1: Synthesis and Primary Purification
  • Nitration: React Bisphenol A (BPA) in an acetone/nitric acid mixture to yield crude DNBPA[1].

  • Quenching & Washing: Quench the reaction with ultrapure water (18.2 MΩ/cm) to precipitate the product, followed by washing to remove residual acid.

  • Initial Verification: Confirm basic purity using 1 H-NMR and GC-MS[2].

Step 2: Single Crystal Growth (The Critical Bottleneck)

Protocol: Dissolve the purified DNBPA powder in hot, absolute ethanol until a saturated solution is achieved. Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a needle and leave it undisturbed at 20°C for 5–7 days. Causality: Ethanol is selected because DNBPA exhibits a steep solubility curve in it (highly soluble when hot, moderately soluble at room temperature). Slow evaporation creates a gradual supersaturated state. This slow kinetic environment allows the DNBPA molecules to arrange into a highly ordered, defect-free lattice rather than precipitating rapidly as an amorphous powder.

Step 3: Diffraction Data Collection

Protocol: Select a single, yellow crystal of optimal dimensions (e.g., 0.2 x 0.2 x 0.1 mm) under a polarized microscope. Mount it on a glass fiber using inert perfluorinated oil. Transfer to a diffractometer equipped with a Mo Kα radiation source ( λ = 0.71073 Å) and cool the crystal to 100 K using a liquid nitrogen stream. Causality: Data collection is performed at cryogenic temperatures (100 K) to drastically reduce the thermal motion (Debye-Waller factor) of the atoms in the crystal lattice. "Freezing" this atomic vibration sharpens the electron density peaks, which is mathematically essential for accurately locating the highly mobile, low-electron-density Hydrogen atoms involved in the O-H···O hydrogen bonds[2].

Step 4: Structure Solution and Self-Validation

Protocol: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Self-Validation: The refinement process is an inherent self-validating loop. The software calculates a theoretical diffraction pattern based on the proposed 3D model and compares it to the raw empirical data. A final discrepancy index (R-factor or R1​ ) of less than 0.05 (5%) confirms that the structural model is a highly trustworthy representation of the physical molecule.

Definitive Crystallographic Findings

When subjected to X-ray crystallography, DNBPA reveals complex spatial characteristics that NMR and MS simply cannot detect. The 2 crystallizes with two independent molecules in the asymmetric unit, providing the following definitive parameters[2][3]:

Table 2: Critical 3D Structural Parameters of DNBPA Resolved by SCXRD

Structural ParameterMeasured ValueMechanistic Significance
Aromatic Ring Dihedral Angles 88.30(3)° and 89.62(2)°Proves the two aromatic rings are nearly perfectly orthogonal to each other, creating a sterically hindered, non-planar 3D bulk.
Nitro Group Torsion (C-C-N-O) 1.21(17)° to 4.06(17)°Confirms the nitro groups sit nearly coplanar with their attached benzene rings, maximizing π -resonance stability.
Hydroxyl Conformation Trans conformationDictates the directionality of the molecule's receptor interaction surfaces.
Hydrogen Bonding Network Intramolecular (O-H···O)Strong intramolecular bonds between adjacent OH and NO 2​ groups lock the nitro groups into their coplanar orientation.

Conclusion

While GC-MS and NMR are indispensable for rapid purity checks and bulk connectivity, they are fundamentally 2D tools attempting to describe a 3D world. For 2,2-bis(4-hydroxy-3-nitrophenyl)propane, X-Ray Crystallography is the only analytical modality capable of definitively proving its orthogonal ring geometry and precise hydrogen-bonding networks. For researchers translating molecular structure into macroscopic polymer properties or biological receptor affinities, SCXRD data is not just an accessory—it is a foundational requirement.

References

  • Babu, S., Pathak, C., Uppu, S., Jones, C., Fronczek, F. R., & Uppu, R. M. "3,3'-Dinitrobisphenol A." ResearchGate. Available at:[Link]

  • Babu, S., et al. "Synthesis and characterization of 3,3'-dinitrobisphenol A." ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Secure and Compliant Disposal of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane: A Guide for Laboratory Professionals

In the fast-paced environment of research and development, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, ste...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of research and development, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane, a nitrated aromatic compound. By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant handling of this substance, minimizing risks to both personnel and the environment.

Understanding the Hazard Profile

Key Potential Hazards:

  • Toxicity: Nitrophenols are known to be toxic to various organisms and can pose significant health and environmental risks.[1]

  • Irritation: Similar phenolic compounds can cause serious eye damage, skin irritation, and respiratory irritation.[2][3]

  • Environmental Persistence: Nitrated phenols can be persistent in the environment, although biodegradation can occur under certain conditions.[4]

Due to these potential hazards, 2,2-Bis(4-hydroxy-3-nitrophenyl)propane must be treated as a hazardous waste. Improper disposal, such as discarding it in the regular trash or down the drain, is illegal and poses a significant threat to human health and the environment.[5]

Waste Characterization and Segregation: The First Line of Defense

Proper waste management begins with accurate characterization and strict segregation. This preventative measure is crucial to avoid dangerous chemical reactions and to ensure the waste is directed to the appropriate disposal facility.

Waste Identification

All waste containing 2,2-Bis(4-hydroxy-3-nitrophenyl)propane must be clearly labeled as hazardous chemical waste. The label should include the full chemical name and any known hazard warnings.

Segregation of Incompatible Materials

Never mix 2,2-Bis(4-hydroxy-3-nitrophenyl)propane waste with incompatible chemicals.[6] Nitrated organic compounds can react violently with strong oxidizing agents, strong reducing agents, and strong bases. Always consult chemical compatibility charts and the SDS of all waste components.

Table 1: Chemical Incompatibility for 2,2-Bis(4-hydroxy-3-nitrophenyl)propane Waste

Waste StreamIncompatible WithRationale
2,2-Bis(4-hydroxy-3-nitrophenyl)propaneStrong Oxidizing Agents (e.g., nitric acid, permanganates)Risk of exothermic reaction, fire, or explosion.
Strong Reducing Agents (e.g., hydrides)Potential for vigorous and hazardous reactions.
Strong Bases (e.g., sodium hydroxide)Can lead to decomposition and release of hazardous fumes.
Reactive Metals (e.g., sodium, potassium)Risk of violent reaction.

On-Site Handling and Storage: Ensuring a Safe Laboratory Environment

Proper handling and storage of chemical waste are critical to preventing accidental spills, exposures, and environmental contamination.

Personal Protective Equipment (PPE)

When handling 2,2-Bis(4-hydroxy-3-nitrophenyl)propane waste, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: All handling of this compound, including waste, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

Waste Container Requirements
  • Compatibility: Use a container made of a material compatible with the chemical waste. For 2,2-Bis(4-hydroxy-3-nitrophenyl)propane, a high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Closure: The container must be kept securely closed at all times, except when adding waste.[6]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[6][8]

Spill Management

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation, preferably within a fume hood.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

Disposal Procedures: A Step-by-Step Protocol

The disposal of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.

Protocol for Waste Collection and Pickup
  • Containerize Waste: Collect all waste containing 2,2-Bis(4-hydroxy-3-nitrophenyl)propane, including contaminated labware (e.g., gloves, pipette tips, weighing paper), in a properly labeled and sealed hazardous waste container.

  • Request Pickup: Once the waste container is full or has reached its designated accumulation time limit, schedule a pickup with your institution's EHS department.[8] Provide them with all necessary information about the waste stream.

  • Documentation: Maintain accurate records of the waste generated, including the chemical composition and quantity.

Recommended Disposal Methods

The primary and most appropriate disposal method for nitrated organic compounds is incineration at a licensed hazardous waste facility.[10][11]

  • High-Temperature Incineration: This process effectively destroys the organic molecule, converting it into less harmful substances. Modern incinerators are equipped with advanced pollution control systems to scrub flue gases and prevent the release of toxic byproducts. Studies have shown that high-temperature incineration with appropriate secondary combustion can achieve over 99% destruction efficiency for nitro-aromatic compounds.[12][13][14]

dot

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Final Disposal Start Generate Waste Containing 2,2-Bis(4-hydroxy-3-nitrophenyl)propane Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate from Incompatible Materials Characterize->Segregate Containerize Properly Containerize & Label Segregate->Containerize Store Store in Secondary Containment Containerize->Store Spill Spill Occurs Store->Spill Contact_EHS Contact EHS for Waste Pickup Store->Contact_EHS Spill_Response Implement Spill Response Protocol Spill->Spill_Response Yes Spill->Contact_EHS No Spill_Response->Containerize Incineration High-Temperature Incineration at Licensed Facility Contact_EHS->Incineration End Compliant Disposal Complete Incineration->End

Sources

Handling

Personal protective equipment for handling 2,2-Bis(4-hydroxy-3-nitrophenyl)propane

As a Senior Application Scientist, I have designed this self-validating protocol to address the specific physicochemical and toxicological profile of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane (CAS: 5329-21-5). Known widely...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this self-validating protocol to address the specific physicochemical and toxicological profile of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane (CAS: 5329-21-5). Known widely in research and drug development contexts as 3,3'-Dinitrobisphenol A (DNBPA) , this compound presents unique handling challenges.

The addition of two electron-withdrawing nitro groups to the bisphenol A backbone alters its hydrogen-bonding network and significantly increases its acute toxicity and irritation potential compared to its parent compound [1]. Because it is handled as a fine crystalline powder and frequently dissolved in highly permeating carrier solvents like DMSO or ethanol, strict adherence to the causality-driven PPE and operational protocols below is mandatory. This ensures a closed-loop safety system that prevents both systemic absorption and localized contact dermatitis.

Quantitative Hazard & Logistical Data

To establish a baseline for our safety protocols, we must first quantify the threat. The following table summarizes the critical data points that dictate our engineering controls and PPE selection [2].

Property / HazardValue / ClassificationOperational Implication
CAS Number 5329-21-5Standardize inventory tracking and waste segregation.
Molecular Weight 318.28 g/mol Required for precise molarity calculations in stock solutions.
GHS Classification Acute Tox. 4 (H302)Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)Mandates strict barrier protection (gloves/goggles) and anti-ingestion protocols.
Physical State Solid (Crystalline Powder)High risk of aerosolized dust; requires local exhaust ventilation (LEV).
Solubility Soluble in organic solvents (DMSO, Methanol)Solvents act as transdermal carriers, exponentially increasing skin permeation risk.

Causality-Driven PPE Matrix

Do not simply wear PPE; understand why it is required. Every piece of equipment in this matrix is selected based on the structure-activity relationship of nitroaromatic phenols.

  • Hand Protection: Double-Layer Nitrile Gloves (Minimum 5 mil).

    • The Causality: Nitroaromatic compounds can permeate standard latex. Nitrile offers superior chemical resistance against both the phenolic/nitro groups and the common carrier solvents (like DMSO) used to dissolve them. Double gloving creates a self-validating fail-safe: if the outer glove is contaminated with powder or a solvent splash, it can be doffed immediately, leaving the inner glove intact to prevent breakthrough to the skin.

  • Eye Protection: Tightly Sealed Chemical Splash Goggles.

    • The Causality: The fine powder poses an acute H319 serious eye irritation hazard. Standard safety glasses with side shields are structurally insufficient against aerosolized dust particulates that can drift upward into the ocular cavity.

  • Respiratory Protection: Fume Hood or P100 Particulate Respirator.

    • The Causality: The H302 (Harmful if swallowed) hazard is most frequently triggered in the lab by inhaling invisible, aerosolized dust that settles in the upper respiratory tract and is subsequently swallowed. All handling must occur in a properly calibrated fume hood. If a spill occurs outside the hood, a half-face respirator with P100 (HEPA) cartridges is mandatory.

  • Body Protection: Flame-Resistant (FR) or Standard Lab Coat with Knit Cuffs.

    • The Causality: Knit cuffs prevent the sleeves from dragging through the powder or knocking over weigh boats, while the coat provides a physical barrier against static-cling of the powder to street clothing.

Operational Workflow

G A 1. Environmental Control Verify Fume Hood (80-100 fpm) B 2. Barrier Protection Don Double Nitrile & Goggles A->B C 3. Material Handling Weighing 3,3'-Dinitrobisphenol A B->C D 4. Solution Preparation Add Carrier Solvent (e.g., DMSO) C->D E 5. Decontamination Solvent Wipe & Alkaline Wash D->E

SOP workflow for handling 2,2-Bis(4-hydroxy-3-nitrophenyl)propane.

Step-by-Step Methodologies

Protocol A: Safe Weighing and Solution Preparation

By placing the analytical balance inside the fume hood and utilizing static mitigation, we eliminate the variable of electrostatic dispersion, validating the containment protocol before the chemical container is even opened.

  • Environmental Verification: Verify the fume hood face velocity is operating between 80-100 feet per minute (fpm). Line the working surface with an anti-static, chemical-absorbent mat.

  • PPE Donning: Equip chemical splash goggles, a fitted lab coat, and double-layer nitrile gloves.

  • Static Mitigation: Activate an anti-static ionizer near the analytical balance. Crystalline nitrophenols are prone to static charge; the ionizer prevents the fine powder from repelling off the spatula and dispersing into the air.

  • Transfer & Weighing: Tare a static-free, disposable weigh boat. Transfer the chemical using a grounded stainless-steel spatula.

  • In-Hood Solubilization: If preparing a stock solution, do not transport the dry powder across the lab. Add the solvent (e.g., DMSO or Methanol) directly to the volumetric flask or vial inside the fume hood. Cap tightly before removal.

  • Doffing & Hygiene: Doff the outer gloves inside the hood and dispose of them in a solid hazardous waste bin. Wash hands thoroughly with soap and water immediately after leaving the station.

Protocol B: Spill Response and Decontamination

Nitrophenols are weakly acidic. They deprotonate in alkaline solutions, forming highly water-soluble phenolate salts. We leverage this chemical property to ensure complete surface decontamination.

  • Isolation: Evacuate the immediate area. If the powder spill is outside the fume hood, the responder must don a P100 respirator before approaching.

  • Wet Containment (No Dry Sweeping): Do NOT dry sweep or vacuum the powder, which will aerosolize the H302 hazard. Cover the powder with absorbent towels dampened with water or ethanol to suppress the dust.

  • Collection: Carefully scoop the wet material and the towels into a designated, sealable hazardous waste container using a non-sparking tool.

  • Alkaline Surface Wash (Critical Step): Wash the spill area with a mild alkaline solution (e.g., 5% sodium carbonate or dilute NaOH). This converts residual hydrophobic 3,3'-Dinitrobisphenol A into a water-soluble salt, allowing it to be easily wiped away. Follow with a standard soap and water rinse.

  • Waste Segregation: Label the disposal container clearly as "Toxic Solid Waste - Nitroaromatic Phenol." Do not mix this waste stream with incompatible strong oxidizers or strong bases in bulk storage.

References

  • Babu, S., Pathak, C., Uppu, S., Jones, C., Fronczek, F. R., & Uppu, R. M. (2011). "3,3'-Dinitrobisphenol A." Acta Crystallographica Section E: Structure Reports Online, 67(10), o2557. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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